4-Bromo-5-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJLGFMRGIJMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731418 | |
| Record name | 4-Bromo-5-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056264-22-2 | |
| Record name | 4-Bromo-5-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of increasing interest within medicinal chemistry and drug discovery. Its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No. 1056264-22-2). Recognizing the current scarcity of published experimental data, this document synthesizes information from commercial suppliers with computational predictions and established analytical methodologies. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and formulation development. The guide details core physical properties, predicted electronic characteristics, and provides robust, generalized protocols for the experimental determination of these key parameters.
Introduction: The Scientific Rationale
The indazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The introduction of halogen atoms, specifically bromine and fluorine, onto the indazole ring system profoundly influences the molecule's electronic, steric, and metabolic properties.
-
Fluorine: The high electronegativity of the fluorine atom at the 5-position can alter the acidity of the N-H proton, modulate lipophilicity, and introduce a potential site for hydrogen bonding. Crucially, it can serve as a metabolic blocker, preventing oxidative degradation at that position and thereby enhancing the pharmacokinetic profile of a derivative drug.
-
Bromine: The bromine atom at the 4-position provides a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1]
This dual halogenation pattern makes this compound a strategic building block for creating libraries of novel compounds for screening against various biological targets. Recent patent literature indicates its use in the synthesis of STING (Stimulator of Interferon Genes) antagonists, highlighting its relevance in developing treatments for autoimmune and inflammatory diseases.[2] This guide aims to consolidate the fundamental physicochemical data required for its effective utilization.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is non-negotiable for its application in synthesis and drug development. The following section summarizes the available and predicted data for this compound.
Identity and Structure
The foundational identity of the molecule is established by its chemical formula, weight, and unique identifiers.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1056264-22-2 | [1][3] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | |
| Physical Form | Solid | |
| InChI Key | DSJLGFMRGIJMJK-UHFFFAOYSA-N |
Thermal and Physical Data
Thermal properties such as melting and boiling points are critical indicators of purity and determine the conditions for handling, purification (e.g., distillation), and reaction setup.
| Property | Value | Notes | Source(s) |
| Melting Point | No data available | Must be determined experimentally. | [3][4] |
| Boiling Point | 332.2 ± 22.0 °C | Predicted value at 760 mmHg. |
-
Expert Insight: The lack of an experimentally determined melting point is a significant data gap. For a crystalline solid, a sharp melting point is a primary indicator of purity. Its determination should be a priority for any laboratory working with this compound. The predicted high boiling point suggests that purification by distillation would require high vacuum to prevent thermal decomposition.
Solubility Profile
Solubility is a cornerstone property influencing reaction conditions, purification methods (crystallization), and, critically for drug development, bioavailability. Currently, no quantitative experimental solubility data has been published for this compound.[3]
Predicted Solubility: Based on its structure—a heterocyclic aromatic system with both a hydrogen bond donor (N-H) and acceptor (N), along with hydrophobic halogenated regions—it is expected to exhibit:
-
Low solubility in water.
-
Moderate to high solubility in polar aprotic organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).
-
Moderate solubility in polar protic solvents like methanol and ethanol.
-
Lower solubility in nonpolar solvents such as hexanes and toluene.
Partition and Ionization Properties (Predicted)
The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are vital for predicting a molecule's behavior in biological systems. As experimental values are unavailable, computational predictions provide essential guidance.
| Property | Predicted Value | Method/Notes | Source(s) |
| logP (Octanol/Water) | ~2.0 - 2.5 | Predicted using fragment-based methods (e.g., ALOGP, ClogP). This value indicates moderate lipophilicity. | [5][6] |
| pKa (Acidic, N-H) | ~13 - 14 | Predicted based on the electronic effects of the bromo and fluoro substituents on the indazole ring. The electron-withdrawing halogens are expected to make the N-H proton slightly more acidic than unsubstituted indazole. | [7][8] |
| pKa (Basic, Pyridinic N) | ~1 - 2 | Predicted based on substituent effects. Protonation of the pyridinic nitrogen is generally low for indazoles. | [7][8] |
-
Causality Behind Predictions: The logP value is a balance between the hydrophilic indazole core and the hydrophobic bromo- and fluoro-substituted benzene ring. The pKa of the N-H proton is influenced by the stability of the resulting indazolide anion; electron-withdrawing groups like halogens help to stabilize this anion, thereby increasing acidity (lowering the pKa) compared to the parent indazole.
Spectroscopic and Analytical Characterization
While specific, verified spectra for this compound are not publicly available, this section outlines the expected spectral characteristics and provides a logical framework for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR (Proton NMR):
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons: Three protons on the aromatic rings. The chemical shifts and coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C7 will likely appear as a doublet, coupled to the fluorine at C5. The proton at C6 will be a doublet of doublets, coupled to both the C7 proton and the fluorine atom. The proton at C3 on the pyrazole ring will likely be a singlet or a narrow triplet due to long-range coupling.
-
-
¹³C NMR (Carbon NMR):
-
Seven distinct carbon signals are expected.
-
The chemical shifts will be influenced by the attached atoms (Br, F, N). The carbons directly bonded to the halogens (C4 and C5) will show characteristic shifts and C-F coupling will be observed for C5 and adjacent carbons (C4, C6, C7a).
-
-
¹⁹F NMR (Fluorine NMR):
-
A single resonance is expected. Its chemical shift and coupling to adjacent protons will be diagnostic.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Expected Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the isotopic distribution of bromine ([M]⁺ at m/z 214 and [M+2]⁺ at m/z 216, in an approximate 1:1 ratio) will be the most telling feature, confirming the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact formula C₇H₄BrFN₂.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
-
Key Expected Bands:
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.
-
C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.
-
C-F Stretch: A strong, sharp band typically in the 1000-1250 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
-
Experimental Protocols: A Self-Validating Approach
The following protocols are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These are generalized procedures based on industry standards, designed to yield reliable and reproducible data.
Workflow for Physicochemical Characterization
This diagram illustrates the logical flow for a comprehensive characterization of a new chemical entity like this compound.
Caption: Logical workflow for comprehensive physicochemical profiling.
Protocol for Melting Point Determination
-
Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting range indicates high purity.
-
Methodology:
-
Ensure the compound is dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm.
-
Place the capillary tube into a calibrated digital melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is required).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Principle: This gold-standard method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9][10]
-
Methodology:
-
Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
The calculated concentration represents the equilibrium solubility in that specific solvent at that temperature.
-
Protocol for Spectroscopic Data Acquisition
-
Principle: Standardized methods are used to obtain high-quality spectra for structural confirmation and reference.[11]
-
Methodology:
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good starting choice for heterocyclic compounds as it can solubilize many samples and the N-H proton is clearly visible.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra appropriately (e.g., to the residual solvent peak for ¹H and ¹³C).
-
-
Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the spectrum in positive or negative ion mode to identify the molecular ion and compare the exact mass to the calculated theoretical mass.
-
-
IR Spectroscopy:
-
For a solid sample, use an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
-
Safety and Handling
As a research chemical, this compound must be handled with appropriate precautions. The following information is derived from supplier safety data.
-
Hazard Classification: Danger
-
GHS Pictogram: GHS06 (Toxic)
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion and Future Outlook
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust foundation based on available supplier data, computational predictions, and established analytical protocols. The provided methodologies offer a clear path for researchers to generate the necessary data to support their work. As this compound sees greater use in drug discovery programs, it is anticipated that a more complete experimental profile will emerge, which will further enhance its utility and application.
References
- 1. 1056264-22-2 | MFCD16987597 | this compound [aaronchem.com]
- 2. WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents [patents.google.com]
- 3. aaronchem.com [aaronchem.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. routledge.com [routledge.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 4-Bromo-5-fluoro-1H-indazole: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Indazoles
4-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a significant building block for the synthesis of complex organic molecules. Its structural rigidity, combined with the specific placement of bromine and fluorine atoms, makes it a highly valuable intermediate in the field of medicinal chemistry. The indazole core is recognized as a "privileged scaffold," frequently appearing in molecules designed to interact with key biological targets, particularly protein kinases. This guide provides a technical overview of its properties, synthesis, and applications, offering insights for professionals engaged in drug discovery and development.
The presence of both a bromine and a fluorine atom on the indazole ring provides medicinal chemists with versatile handles for molecular elaboration. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. The fluorine atom, on the other hand, can subtly modulate the electronic properties of the molecule, influence its metabolic stability, and enhance its binding affinity to target proteins through favorable electrostatic interactions.
Core Physicochemical Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key physicochemical data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1056264-22-2 | [1][2][3] |
| Molecular Formula | C₇H₄BrFN₂ | [2] |
| Molecular Weight | 215.03 g/mol | |
| Physical Form | Solid | [2] |
| Boiling Point | 332.2 ± 22.0 °C (at 760 mmHg, predicted) | [2] |
| Purity | Typically ≥96% from commercial suppliers | [2] |
| Storage | Store at room temperature | [2] |
Synthesis and Characterization
While this compound is commercially available from various suppliers, a detailed, step-by-step synthesis protocol is not readily found in peer-reviewed literature. However, a Chinese patent describes a robust synthesis for the closely related structural isomer, 5-bromo-4-fluoro-1H-indazole , which provides valuable insight into the synthetic strategies for this class of compounds.[4] The described method starts from 3-fluoro-2-methylaniline and proceeds through bromination, diazotization/cyclization, and deprotection steps.[4]
Representative Synthesis of a Structural Isomer: 5-Bromo-4-fluoro-1H-indazole
The following multi-step protocol is adapted from patent CN110452177A for the synthesis of the isomer 5-bromo-4-fluoro-1H-indazole.[4] This process illustrates a viable pathway for constructing the bromo-fluoro-indazole scaffold.
-
Reactants: 3-fluoro-2-methylaniline, N-bromosuccinimide (NBS), acetonitrile.
-
Procedure: 3-fluoro-2-methylaniline is dissolved in acetonitrile. The solution is cooled (e.g., to below 10°C), and N-bromosuccinimide is added portion-wise. The reaction is stirred for 1-2 hours at a controlled temperature. After the reaction is complete (monitored by TLC), the reaction is quenched, typically with an aqueous solution of sodium bisulfite, to yield 4-bromo-3-fluoro-2-methylaniline.[4]
-
Causality: The use of NBS allows for the regioselective bromination of the aromatic ring activated by the amino group. Cooling the reaction is crucial to control the exothermic reaction and prevent side-product formation.
-
Reactants: 4-bromo-3-fluoro-2-methylaniline, an acetate source (e.g., acetic acid), and a nitrite source (e.g., isoamyl nitrite).
-
Procedure: The brominated aniline from Step 1 is dissolved in a suitable solvent like toluene. Acetic acid is added, and the mixture is heated. Isoamyl nitrite is then added dropwise at an elevated temperature (e.g., 110°C). The reaction proceeds for several hours to form the N-acetylated indazole intermediate, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.[4]
-
Causality: This is a classic reaction for forming the indazole ring from an ortho-toluidine derivative. The isoamyl nitrite acts as the diazotizing agent, converting the amino group into a diazonium salt, which then undergoes an intramolecular cyclization. The acetylation occurs in the same pot, protecting the indazole nitrogen.
-
Reactants: 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, a base (e.g., sodium hydroxide or potassium carbonate), methanol, and water.
-
Procedure: The N-acetylated indazole is suspended in a mixture of methanol and water. An aqueous solution of a base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature for several hours (e.g., 12 hours). The completion of the reaction is monitored by TLC. Upon completion, water is added to precipitate the product, which is then filtered, washed with water, and dried to afford the final product, 5-bromo-4-fluoro-1H-indazole.[4]
-
Causality: The basic conditions facilitate the hydrolysis of the acetyl protecting group from the indazole nitrogen, yielding the free N-H indazole. The product's lower solubility in the aqueous methanol mixture allows for its isolation via precipitation and filtration.
Caption: Representative synthesis workflow for a bromo-fluoro-indazole isomer.
Characterization
While specific spectral data for this compound is not published in detail, commercial suppliers confirm its structure and purity through standard analytical techniques. Researchers can typically request documentation such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS data upon purchase.[5] For the isomer synthesized in the patent, an ¹H NMR spectrum was used to confirm the final structure.[4]
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a cornerstone in the development of protein kinase inhibitors.[6] Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature this core structure. This compound serves as an ideal starting point for generating libraries of novel kinase inhibitors due to its modifiable substitution pattern.
Role as a Kinase Inhibitor Scaffold
The N-H group and the nitrogen at position 2 of the indazole ring can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket of many kinases. The bromine at position 4 allows for the strategic introduction of larger substituents via cross-coupling reactions. These substituents can be designed to occupy adjacent hydrophobic pockets within the kinase domain, thereby increasing potency and selectivity. The fluorine at position 5 can enhance binding affinity and improve metabolic stability.
Caption: Conceptual workflow for developing kinase inhibitors.
Safety Information
This compound is classified as a hazardous substance. According to safety data sheets from suppliers, it is toxic if swallowed (GHS06) and can cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P264, P270, P330, P405, P501.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in drug discovery and materials science. Its well-defined structure and the presence of versatile synthetic handles in the form of bromine and fluorine substituents make it an attractive starting material for the synthesis of novel, high-value compounds. While a specific, detailed academic synthesis protocol is not widely available, its commercial availability and the existence of robust synthetic routes for its isomers ensure its accessibility to the research community. As the quest for more selective and potent kinase inhibitors continues, the utility of scaffolds like this compound is set to grow, making it a key component in the modern medicinal chemist's toolbox.
References
- 1. 1056264-22-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. This compound | 1056264-22-2 [sigmaaldrich.com]
- 3. Indazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. 1056264-22-2|this compound|BLD Pharm [bldpharm.com]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
A Technical Guide to the Spectral Characteristics of 4-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-fluoro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery due to its prevalence as a structural motif in various pharmacologically active compounds. A thorough understanding of its spectral properties is fundamental for its identification, characterization, and quality control in synthetic processes. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The causality behind the spectral patterns is explained, offering field-proven insights for researchers. While experimental data is not publicly available, this guide establishes a robust, theoretically grounded framework for the spectral analysis of this compound.
Introduction: The Significance of this compound
Indazole-based compounds are a prominent class of heterocyclic molecules that exhibit a wide range of biological activities, making them privileged scaffolds in drug development. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its specific substitution pattern, presents a unique electronic and steric profile, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate interpretation of its spectral data is a critical first step in any research and development endeavor involving this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.1 | Singlet (or narrow doublet) | - |
| H-6 | ~7.6 | Doublet of doublets | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 6.0 |
| H-7 | ~7.4 | Doublet | J(H7-H6) ≈ 9.0 |
| N1-H | >10.0 | Broad Singlet | - |
Rationale behind the Predictions:
-
H-3: This proton is on the pyrazole ring and is typically the most downfield of the ring protons in indazoles. Its chemical shift is significantly influenced by the adjacent nitrogen atoms.
-
H-6 and H-7: These protons are on the benzene ring. H-7 is ortho to the bromine atom, and H-6 is meta to the bromine and ortho to the fluorine atom. The fluorine atom will cause a through-space coupling to H-6, resulting in a doublet of doublets. H-7 will appear as a doublet due to coupling with H-6.
-
N1-H: The proton on the nitrogen atom is acidic and its signal is often broad due to quadrupole broadening and exchange. It is expected to appear at a high chemical shift.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached halogens, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~110 (d, ¹JCF ≈ 250 Hz) |
| C-5 | ~155 (d, ²JCF ≈ 15 Hz) |
| C-6 | ~115 (d, ³JCF ≈ 5 Hz) |
| C-7 | ~125 |
| C-7a | ~140 |
Rationale behind the Predictions:
-
C-4 and C-5: C-4 is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. C-5 is also significantly deshielded due to the direct attachment of the bromine atom and will show a smaller two-bond coupling to fluorine.
-
Other Aromatic Carbons: The remaining carbon signals will be in the typical aromatic region, with their specific shifts influenced by the positions of the substituents and the nitrogen atoms.
Hypothetical Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the N-H proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
The mass spectrum of this compound will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of bromine.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance |
| [M]⁺ | 214/216 | ~1:1 |
| [M-H]⁺ | 213/215 | ~1:1 |
| [M-N₂]⁺ | 186/188 | ~1:1 |
| [M-Br]⁺ | 135 | - |
Rationale behind the Predictions:
-
Molecular Ion Peak ([M]⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity at m/z 214 and 216.
-
Fragmentation Patterns: Common fragmentation pathways for indazoles include the loss of a hydrogen atom, the loss of a molecule of nitrogen (N₂), and the loss of the bromine atom.
Hypothetical Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization: Ionize the sample in the source. ESI is a soft ionization technique that is likely to produce a strong molecular ion peak.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Record the mass-to-charge ratio of the ions to generate the mass spectrum.
Molecular Structure and Fragmentation
Caption: Predicted fragmentation pathway of this compound in MS.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the N-H, aromatic C-H, and aromatic C=C bonds, as well as the C-F and C-Br bonds.
Table 4: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3000 | Medium, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aromatic C=C Stretch | 1620-1450 | Medium to Strong |
| C-F Stretch | 1250-1000 | Strong |
| C-Br Stretch | 680-515 | Medium |
Rationale behind the Predictions:
-
N-H Stretch: The N-H stretching vibration in indazoles typically appears as a broad band in the region of 3100-3000 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These are characteristic absorptions for the aromatic ring system.
-
C-F and C-Br Stretches: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum and are strong indicators of their presence.
Hypothetical Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.
Experimental Workflow for Spectral Analysis
Caption: General workflow for the spectral characterization of a chemical compound.
Conclusion
The predicted spectral data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of this compound. By understanding the expected NMR, MS, and IR spectral features, researchers and drug development professionals can confidently identify this important synthetic building block and ensure its purity, thereby facilitating its application in the synthesis of novel and potentially life-saving therapeutics. It is important to note that while these predictions are based on well-established principles, experimental verification is always the gold standard in chemical analysis.
A Technical Guide to Determining the Organic Solvent Solubility of 4-Bromo-5-fluoro-1H-indazole for Drug Discovery Applications
Abstract: The solubility of a chemical entity is a foundational physicochemical property that dictates its behavior and utility throughout the drug discovery and development pipeline. Poor solubility can impede reliable screening, lead to inaccurate biological data, and create significant hurdles for formulation and in vivo studies.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to accurately characterize the solubility of 4-Bromo-5-fluoro-1H-indazole, a representative heterocyclic compound, in various organic solvents. By synthesizing established principles with detailed, field-proven protocols, this document serves as a practical resource for generating high-quality, reliable solubility data essential for advancing medicinal chemistry programs.
Part 1: Introduction - The Critical Role of Solubility
In modern drug discovery, the adage "a compound must be in solution to be active" has never been more relevant. Aqueous solubility is paramount for oral absorption and bioavailability, but an understanding of a compound's solubility in organic solvents is equally critical.[3][4] Organic solvents are the backbone of:
-
Chemical Synthesis & Purification: Ensuring reactants are in the same phase and that products can be effectively crystallized or purified.
-
High-Throughput Screening (HTS): Compounds are typically stored and dispensed from stock solutions in dimethyl sulfoxide (DMSO).
-
In Vitro & In Vivo Dosing: Formulating discovery compounds for pharmacological and toxicological studies often requires the use of co-solvents and specialized vehicles.[4]
This compound is a substituted indazole, a privileged scaffold in medicinal chemistry frequently found in kinase inhibitors and other targeted therapies.[5] Its halogenated structure presents a unique solubility profile that must be empirically determined to support its development. This guide provides the strategic and practical tools to perform this characterization with scientific rigor.
Part 2: Physicochemical Profile of this compound
Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound, with its rigid heterocyclic core, hydrogen bond-donating N-H group, and electronegative halogen atoms, suggests a moderate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1056264-22-2 | [6][7] |
| Molecular Formula | C₇H₄BrFN₂ | [7] |
| Molecular Weight | 215.02 g/mol | |
| Physical Form | Solid | [7] |
| Predicted Boiling Point | 332.2 ± 22.0 °C (at 760 mmHg) | [7] |
| Predicted pKa | ~10.9 (weakly acidic N-H) |[8] |
Based on its structure and the properties of similar molecules, we can form several hypotheses:
-
High Solubility in Polar Aprotic Solvents: Due to its ability to accept hydrogen bonds and its dipole moment, high solubility is expected in solvents like DMSO and dimethylformamide (DMF).[5]
-
Moderate Solubility in Polar Protic Solvents: Solvents like methanol and ethanol should be effective due to their ability to engage in hydrogen bonding with the indazole's nitrogen atoms.[5]
-
Low Solubility in Nonpolar Solvents: Limited solubility is anticipated in nonpolar solvents like toluene or hexanes, as the compound's polar nature is not well-matched with these solvents.
Part 3: A Strategic Approach to Solubility Assessment
Not all solubility measurements are equal. The choice of assay depends entirely on the stage of research and the question being asked. The two primary types are Kinetic and Thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[9][10] It is prone to generating supersaturated solutions and thus can overestimate true solubility.[11] Its value lies in the early discovery phase for rapidly flagging compounds with potential solubility liabilities.[12][13]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[14] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with its solid phase over an extended period (typically 24 hours or more).[15] This value is critical for lead optimization, pre-formulation, and any work requiring precise, reproducible data.[13]
For characterizing the solubility of a key compound like this compound in organic solvents for synthetic and formulation purposes, the Thermodynamic Solubility is the most appropriate and reliable measurement.
Part 4: Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is the most widely recognized and reliable technique for determining thermodynamic solubility.[11][14] The protocol below is a self-validating system designed for accuracy and reproducibility.
Principle of the Assay: An excess of the solid compound is agitated in the solvent of interest for a sufficient duration to ensure that a true equilibrium is reached between the dissolved and undissolved states. After separating the solid, the concentration of the compound in the saturated solution is measured, representing the thermodynamic solubility.
Materials & Reagents:
-
This compound (solid, purity >95%)
-
Selected organic solvents (HPLC grade or equivalent): DMSO, DMF, Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, etc.
-
Calibrated analytical balance
-
Glass vials (e.g., 2 mL or 4 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilutions
-
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a glass vial. The key is to ensure there will be visible excess solid after equilibration.
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Prepare a separate vial for each solvent to be tested. Run each experiment in duplicate or triplicate for statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).
-
Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the reach of equilibrium.
-
Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. A time-course experiment can be run initially to determine the optimal equilibration time.
-
-
Sample Processing & Phase Separation:
-
After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.
-
Causality: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to a gross overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Analysis & Quantification:
-
Prepare a series of accurate dilutions of the filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Prepare a standard curve using accurately weighed amounts of this compound dissolved in the same solvent.
-
Analyze the diluted samples and the standards by HPLC-UV. The wavelength for detection should be set to the λmax of the compound to ensure maximum sensitivity.
-
Calculate the concentration of the compound in the original, undiluted filtrate using the standard curve. This value is the thermodynamic solubility.
-
Part 5: Data Interpretation and Presentation
All quantitative data should be summarized in a clear, tabular format. The following table represents an illustrative example of how to present the determined solubility data for this compound.
Table 2: Illustrative Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 930 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 | > 930 |
| Methanol | Polar Protic | 5.1 | ~45 | ~209 |
| Acetonitrile | Polar Aprotic | 5.8 | ~25 | ~116 |
| Ethyl Acetate | Moderately Polar | 4.4 | ~10 | ~47 |
| Dichloromethane (DCM) | Nonpolar | 3.1 | ~8 | ~37 |
| Toluene | Nonpolar | 2.4 | < 1 | < 5 |
Discussion of Expected Trends: The hypothetical data illustrates the "like dissolves like" principle. The highest solubility is observed in polar aprotic solvents (DMSO, DMF), which are excellent solvents for many drug-like molecules.[5] Polar protic solvents like methanol are also effective, though slightly less so, indicating the importance of hydrogen bonding interactions. As solvent polarity decreases, so does the solubility of this moderately polar compound, with very low solubility in the nonpolar solvent toluene.
Part 6: Conclusion
Accurate solubility data is not a trivial pursuit; it is a fundamental requirement for the successful progression of any compound through the drug discovery process. For this compound, a systematic approach using the gold-standard Shake-Flask method provides the most reliable and actionable data. This guide has provided the theoretical context, strategic framework, and a detailed, validated protocol to empower researchers to confidently and accurately characterize the organic solvent solubility of this and other critical research compounds, thereby enabling informed decisions in synthesis, screening, and formulation development.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. echemi.com [echemi.com]
- 6. 1056264-22-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1056264-22-2 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
4-Bromo-5-fluoro-1H-indazole safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 4-Bromo-5-fluoro-1H-indazole
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 1056264-22-2). As a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics, its proper management in a laboratory setting is paramount to ensuring personnel safety and experimental integrity.[1][2] This document moves beyond rote recitation of safety data, offering field-proven insights and explaining the causality behind each procedural recommendation.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.[1][3] The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and accidental ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential health effects. While classifications may vary slightly between suppliers, a conservative approach based on available data is warranted. The compound is toxic if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]
Table 1: GHS Hazard Profile of this compound | Classification | Pictogram | Signal Word | Hazard Statement (H-Code) | Description | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
| Danger | H301 | Toxic if swallowed.[3] | | Skin Irritation |
| Danger | H315 | Causes skin irritation.[3] | | Eye Irritation |
| Danger | H319 | Causes serious eye irritation.[3] | | Specific Target Organ Toxicity |
| Danger | H335 | May cause respiratory irritation.[3] |
Section 2: Comprehensive Handling and Engineering Controls
The cornerstone of safely handling this compound is the principle of exposure minimization. The following protocols are designed as a self-validating system to prevent contact at every stage of an experimental workflow.
Engineering Controls: The Primary Barrier
All manipulations of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale extends beyond simple ventilation; a fume hood provides a physical barrier and maintains negative pressure, ensuring that any fine dust or aerosolized particles are captured and exhausted away from the operator's breathing zone.[1]
Personal Protective Equipment (PPE): The Last Line of Defense
Proper PPE is essential. The following provides a logical sequence for its use.
Step-by-Step PPE Protocol:
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snug fit at the wrists must be worn and fully fastened.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling the solid. Always inspect gloves for tears or degradation before use. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.[1]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[5] For routine handling within a fume hood, this is typically not required.
Field-Proven Workflow: Weighing and Transferring Solid Compound
This protocol minimizes the risk of generating and releasing dust.
-
Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance. Have a container with the target reaction solvent and all necessary spatulas and glassware ready.
-
Extraction from Storage: Retrieve the sealed container of this compound from its storage location.[1] Before opening, gently tap the container to settle the solid material.
-
Weighing: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the approximate amount of solid to the weigh boat. Avoid any rapid movements that could create airborne dust.
-
Transfer: Once the desired mass is obtained, carefully pick up the weigh boat and gently tap the solid into the reaction flask. A funnel may be used to prevent loss of material.
-
Rinsing: Use a small amount of the reaction solvent to rinse any residual solid from the weigh boat and spatula directly into the reaction flask, ensuring a complete and contained transfer.
-
Cleanup: Immediately and securely seal the stock container. Wipe down the spatula and the balance with a damp cloth (e.g., with ethanol) to decontaminate the surfaces. Dispose of the cloth as hazardous waste.
Section 3: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Response Protocol
For any spill, the primary objective is to isolate the area, inform others, and proceed with a cleanup protocol appropriate for the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Minor Spill Cleanup (Solid Powder):
-
Alert personnel in the immediate vicinity.[5]
-
Ensure you are wearing the appropriate PPE (lab coat, goggles, double nitrile gloves).
-
Gently cover the spill with a dry, inert absorbent material to prevent further aerosolization.
-
Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[6] Avoid aggressive actions that create dust.
-
Clean the spill area with soap and water, followed by a solvent wipe (e.g., ethanol).
-
Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
First Aid Measures
Immediate and correct first aid is critical in the event of an exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or seek immediate medical attention.[6][7] |
Section 4: Storage and Disposal
Storage Conditions
To maintain its chemical integrity and prevent degradation, this compound must be stored correctly.
-
Container: Keep in a tightly sealed, clearly labeled container.[5]
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against slow degradation from air and moisture.[1]
-
Location: Store in a cool, dry, and dark location, away from incompatible materials. A refrigerated environment is often recommended.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[6]
-
Collect all waste in sealed, properly labeled containers.
-
Do not dispose of this chemical down the drain or in general waste.[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, which must comply with all local, regional, and national regulations.
Section 5: Physical and Chemical Properties
Understanding the basic properties of a compound is fundamental to its safe handling.
Table 3: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1056264-22-2[3][9] |
| Molecular Formula | C₇H₄BrFN₂[3][9] |
| Molecular Weight | 215.02 g/mol [3] |
| Physical Form | Solid[3][10] |
| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.[1] |
| Storage Temperature | Store at room temperature or refrigerated.[3][10] |
References
- 1. echemi.com [echemi.com]
- 2. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 3. This compound | 1056264-22-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.de [fishersci.de]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound - CAS:1056264-22-2 - Abovchem [abovchem.com]
- 10. 5-bromo-4-fluoro-1H-indazole | 1082041-85-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique structural and electronic properties allow it to interact with various biological targets, leading to applications in oncology, neuroscience, and infectious diseases.[3][4] The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indazole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This makes halogenated indazoles, such as 4-Bromo-5-fluoro-1H-indazole, highly sought-after intermediates in the design and synthesis of novel therapeutic agents.[5]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and its close isomer, 5-Bromo-4-fluoro-1H-indazole. It is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and characterize these important building blocks.
Synthetic Methodologies: A Multi-step Approach to the Indazole Core
The synthesis of substituted indazoles can be achieved through various strategies, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring.[1][6] A common and effective method for the synthesis of bromo-fluoro-1H-indazoles involves a multi-step sequence starting from a substituted aniline derivative. This approach offers good control over the regiochemistry of the final product.
A representative synthesis for the closely related isomer, 5-Bromo-4-fluoro-1H-indazole, is detailed in the following sections, based on established patent literature.[7] This pathway highlights key chemical transformations that are broadly applicable to the synthesis of other substituted indazoles.
Visualizing the Synthetic Workflow
Caption: A three-step synthetic route to 5-Bromo-4-fluoro-1H-indazole.
Step-by-Step Experimental Protocol
PART 1: Bromination of 3-Fluoro-2-methylaniline
The synthesis commences with the regioselective bromination of 3-fluoro-2-methylaniline. The directing effects of the amino and methyl groups, along with the fluoro substituent, guide the incoming electrophile.
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and effective electrophilic brominating agent. The reaction is typically carried out in a polar aprotic solvent like acetonitrile at a reduced temperature to control the reaction rate and minimize side products.
-
Protocol:
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile in a reaction vessel.
-
Cool the solution to a temperature between -10°C and 10°C.
-
Slowly add N-bromosuccinimide to the cooled solution over a period of 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product, 4-bromo-3-fluoro-2-methylaniline, with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
PART 2: Ring Closure via Diazotization
The second stage involves an intramolecular cyclization to form the indazole ring system. This is achieved through a diazotization reaction of the amino group, followed by an intramolecular cyclization.
-
Rationale: Amyl nitrite, in the presence of an acid like acetic acid, generates the nitrosating agent in situ. The resulting diazonium salt is unstable and readily undergoes cyclization. The reaction is performed at an elevated temperature to facilitate the ring closure.
-
Protocol:
-
Dissolve the 4-bromo-3-fluoro-2-methylaniline intermediate in acetic acid.
-
Heat the solution to approximately 110°C.
-
Add isoamyl nitrite dropwise to the heated solution, maintaining the reaction temperature.
-
Continue heating for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it to dryness.
-
The crude product, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, can be purified by slurrying in methanol followed by filtration.
-
PART 3: Deprotection to Yield 5-Bromo-4-fluoro-1H-indazole
The final step is the removal of the acetyl protecting group from the indazole nitrogen.
-
Rationale: The acetyl group can be readily cleaved under basic conditions. A solution of a base such as sodium hydroxide or potassium carbonate in a mixture of methanol and water is effective for this transformation.
-
Protocol:
-
Suspend the 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.
-
Add an aqueous solution of a suitable base (e.g., sodium hydroxide, potassium carbonate) to the suspension at room temperature.
-
Stir the mixture for several hours until the deprotection is complete, as indicated by TLC.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain the final product, 5-bromo-4-fluoro-1H-indazole.[7]
-
Characterization of Bromo-Fluoro-1H-Indazoles
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques and physical property measurements is employed.
Spectroscopic Data
| Technique | 4-Bromo-6-fluoro-1H-indazole | 5-Bromo-4-fluoro-1H-indazole |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.57 (apparent t, J = 2.7 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.20-7.25 (m, 1H), 8.25 (s, 1H)[8] | A ¹H NMR spectrum has been reported, confirming the synthesis of this isomer.[7] |
| ¹³C NMR | Data not readily available in initial search. | Data not readily available in initial search. |
| ¹⁹F NMR | Data not readily available in initial search. | Data not readily available in initial search. |
| Mass Spectrometry (MS) | Data not readily available in initial search. | Data not readily available in initial search. |
Physicochemical Properties
| Property | This compound |
| CAS Number | 1056264-22-2[9][10] |
| Molecular Formula | C₇H₄BrFN₂[9] |
| Molecular Weight | 215.03 g/mol [9] |
| Appearance | Solid[10] |
| Boiling Point | 332.2 ± 22.0 °C at 760 mmHg[10] |
Conclusion and Future Directions
The synthesis of this compound and its isomers represents a key step in the development of novel pharmaceuticals. The multi-step synthesis, involving bromination, diazotization-induced ring closure, and deprotection, provides a reliable route to these valuable building blocks. Comprehensive characterization using a suite of analytical techniques is crucial to ensure the quality and identity of the final product.
Further research into alternative synthetic strategies, including transition metal-catalyzed cross-coupling reactions, could provide more efficient and versatile routes to a wider range of substituted indazoles. Moreover, a deeper exploration of the biological activities of this compound-containing compounds will undoubtedly uncover new therapeutic opportunities.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]
- 5. ossila.com [ossila.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound - CAS:1056264-22-2 - Abovchem [abovchem.com]
- 10. This compound | 1056264-22-2 [sigmaaldrich.com]
Methodological & Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-1H-indazole with Arylboronic Acids for Drug Discovery
Introduction: The Significance of 4-Aryl-5-fluoro-1H-indazoles in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3][4] The introduction of aryl substituents at the 4-position of the indazole ring can significantly modulate the biological activity of the resulting molecules, making the development of efficient synthetic routes to 4-aryl-1H-indazoles a key focus in drug discovery. Furthermore, the presence of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-5-fluoro-1H-indazole with various arylboronic acids, a powerful and versatile method for the synthesis of 4-aryl-5-fluoro-1H-indazole derivatives.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents, making it an ideal choice for the synthesis of complex molecules in a pharmaceutical setting.
Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (4-aryl-5-fluoro-1H-indazole), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Procedure
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv, K₂CO₃ is a good starting point).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-fluoro-1H-indazole.
Data Presentation: Expected Outcomes and Optimization Parameters
The yield and purity of the final product will depend on the specific arylboronic acid used and the optimization of reaction conditions. Below is a table outlining key parameters and their potential impact on the reaction outcome.
| Parameter | Typical Range | Rationale and Considerations |
| Palladium Catalyst | 2-5 mol% | Pd(dppf)Cl₂ is often effective for heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ or Buchwald-Hartwig pre-catalysts can also be screened. |
| Base | 2-3 equivalents | K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ can sometimes lead to higher yields, especially with less reactive substrates. |
| Solvent System | Dioxane/Water, DME/Water, Toluene/Water | A mixture of an organic solvent and water is crucial for dissolving both the organic reactants and the inorganic base. Degassing is essential to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | Higher temperatures generally accelerate the reaction but can also lead to decomposition of the catalyst or starting materials. Microwave irradiation can sometimes significantly reduce reaction times. |
| Arylboronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. Electron-rich boronic acids tend to react faster. |
Workflow Visualization
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-5-fluoro-1H-indazoles. The protocol outlined in this application note provides a solid foundation for researchers to develop and optimize this important transformation for a wide range of arylboronic acids. The resulting compounds are valuable building blocks for the discovery of new therapeutic agents. Further optimization, including high-throughput screening of catalysts, ligands, and reaction conditions, can lead to even more efficient and scalable synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: 4-Bromo-5-fluoro-1H-indazole as a Strategic Intermediate for the Synthesis of Potent Kinase Inhibitors
Abstract
The indazole scaffold is a privileged core structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-Bromo-5-fluoro-1H-indazole as a versatile intermediate. We elucidate the rationale behind its design, detailing how the specific placement of bromo and fluoro substituents provides significant advantages in tuning pharmacokinetics, pharmacodynamics, and synthetic accessibility. This guide includes detailed, field-proven protocols for its incorporation into advanced kinase inhibitor scaffolds, using the synthesis of an AXL kinase inhibitor analogue as a practical case study.
Introduction: The Strategic Advantage of Fluorination and Bromination in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, small-molecule kinase inhibitors have become a cornerstone of targeted therapy. The design of these inhibitors is a meticulous process of optimizing potency, selectivity, and drug-like properties. The 1H-indazole nucleus has emerged as a highly effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase hinge region, a conserved structural element critical for ATP binding.[1]
The utility of the basic indazole scaffold can be significantly enhanced through strategic halogenation. The introduction of fluorine and bromine, as seen in this compound, is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles:
-
The Role of Fluorine: Fluorine, being the most electronegative element, profoundly influences a molecule's properties.[3] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated oxidation).[4][5] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.[6] Fluorine's electron-withdrawing nature also lowers the pKa of nearby N-H groups, modulating the strength of hydrogen bonds crucial for target engagement.[3][7]
-
The Role of Bromine: The bromine atom at the 4-position serves as a versatile synthetic handle.[8] It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[9][10] This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling rapid exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[11]
By combining these features, this compound represents a high-value starting material, pre-optimized for both biological activity and synthetic diversification.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 1056264-22-2 | [12] |
| Molecular Formula | C₇H₄BrFN₂ | [13] |
| Molecular Weight | 215.02 g/mol | [13] |
| Physical Form | Solid | [13] |
| Storage | Room Temperature, Sealed in Dry Conditions | [8][13] |
| InChI Key | YJOQUFUSNSCGHN-UHFFFAOYSA-N | [13] |
Synthetic Application: A Case Study in AXL Kinase Inhibitor Synthesis
To illustrate the utility of this compound, we present a representative synthetic workflow for a potent AXL kinase inhibitor analogue. AXL, a receptor tyrosine kinase, is a high-value oncology target implicated in tumor metastasis, cell survival, and the development of drug resistance.[14][15] Potent AXL inhibitors like Bemcentinib (BGB324) have demonstrated clinical potential.[14][16][17]
The following workflow demonstrates how the bromo and fluoro substituents on the indazole core are leveraged to construct a complex, biologically active molecule.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-7-fluoro-5-methyl-1H-indazole | Benchchem [benchchem.com]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1056264-22-2|this compound|BLD Pharm [bldpharm.com]
- 13. 5-bromo-4-fluoro-1H-indazole | 1082041-85-7 [sigmaaldrich.com]
- 14. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Protocol for N-Alkylation of 4-Bromo-5-fluoro-1H-indazole: A-Detailed Guide to Regioselective Synthesis
Abstract
The N-alkylation of indazoles is a cornerstone of synthetic chemistry, pivotal in the development of novel therapeutics and functional materials. The indazole nucleus is a privileged scaffold in medicinal chemistry, and modification at the N-1 or N-2 position profoundly influences the molecule's biological activity. This application note provides a comprehensive and detailed protocol for the N-alkylation of 4-Bromo-5-fluoro-1H-indazole, a key intermediate in drug discovery. We delve into two distinct protocols: one optimized for achieving high N-1 regioselectivity, and another that typically yields a mixture of N-1 and N-2 isomers. This guide offers in-depth explanations of the experimental choices, troubleshooting advice, and detailed characterization methods to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Indazoles
Indazole derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The regioselectivity of N-alkylation—the selective addition of an alkyl group to either the N-1 or N-2 position of the indazole ring—is a critical parameter that dictates the ultimate biological and physical properties of the molecule.
The N-alkylation of the indazole ring often results in a mixture of N-1 and N-2 regioisomers, which can be challenging to separate and may lead to reduced yields of the desired product.[1] The regiochemical outcome is governed by a delicate balance of steric and electronic factors of the indazole core, as well as the reaction conditions employed, such as the choice of base, solvent, and alkylating agent.[1][2] This guide will provide protocols to navigate these challenges for the specific substrate, this compound.
Understanding the Regioselectivity of Indazole N-Alkylation
The two nitrogen atoms in the indazole ring exhibit different steric and electronic environments, leading to the potential for forming two distinct regioisomers upon alkylation. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[2] This inherent stability can be harnessed to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibrium.
Conversely, kinetically controlled reactions may favor the formation of the N-2 isomer. The choice of a strong, non-coordinating base in a non-polar aprotic solvent often leads to the thermodynamically favored N-1 product. In contrast, a weaker base in a polar aprotic solvent can result in a mixture of isomers.
The substituents on the indazole ring also play a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. In the case of this compound, the electron-withdrawing nature of the halogen substituents will impact the reactivity of the indazole core.
Experimental Protocols
This section details two primary protocols for the N-alkylation of this compound. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times. All glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions, which are critical for the success of these reactions.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Major Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Major Chemical Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Major Chemical Supplier |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8%, DriSolv® or equivalent | Major Chemical Supplier |
| Alkyl Halide (e.g., Iodomethane, Bromoethane, Benzyl Bromide) | Reagent Grade | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier |
| Hexanes | ACS Grade | Major Chemical Supplier |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | |
| Saturated Aqueous Sodium Chloride (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier |
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position by utilizing a strong base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for favoring the formation of the thermodynamically more stable N-1 alkylated indazole.[1][2][4]
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.1-0.2 M). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive alkyl halides, gentle heating (e.g., 40-50 °C) may be necessary.[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure N-1 alkylated product.
Protocol 2: N-Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)
This protocol employs a weaker base in a polar aprotic solvent, which often leads to a mixture of N-1 and N-2 isomers.[5] While not ideal for selectivity, this method is operationally simpler and can be useful if the isomers are readily separable by chromatography.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Alkylation: Add the alkyl halide (1.1 equiv) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter and concentrate the organic layer under reduced pressure to remove the solvent.
-
Purification: Separate the N-1 and N-2 regioisomers using column chromatography on silica gel.
Visualization of the N-Alkylation Workflow
General Reaction Scheme
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Bromo-5-fluoro-1H-indazole in Cancer Research
Introduction: The Privileged Indazole Scaffold in Oncology
In the landscape of modern oncology drug discovery, the indazole nucleus stands out as a "privileged scaffold." This bicyclic heterocyclic structure is a cornerstone in the design of numerous targeted therapies, particularly protein kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, inhibiting specific kinases has become a primary strategy for developing anti-cancer drugs. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in medicinal chemistry.
This document provides a detailed guide on the application of 4-Bromo-5-fluoro-1H-indazole , a key chemical intermediate, in the synthesis and evaluation of novel compounds for cancer research. The strategic placement of the bromine and fluorine atoms on the indazole ring provides medicinal chemists with versatile handles for molecular elaboration, enabling the creation of diverse compound libraries for screening and optimization.
Section 1: this compound as a Synthetic Building Block
This compound is not typically the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a foundational building block. The bromine atom, in particular, serves as an excellent anchor point for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and efficient introduction of various aryl or heteroaryl groups, which are often crucial for achieving high-potency binding to the target protein.
Synthetic Application Example: Synthesis of a STING Pathway Modulator
Recent patent literature demonstrates the direct application of this compound in the synthesis of novel heterocyclic compounds designed as STING (Stimulator of Interferon Genes) antagonists.[3] The STING pathway is involved in innate immunity, and its modulation has therapeutic applications in a range of diseases, including cancer.[3]
The synthesis involves the reaction of this compound with 2-chloro-1-phenylethan-1-one.[3] This reaction serves as a foundational step to build a more complex heterocyclic system intended for therapeutic use.
Caption: Synthetic workflow for an intermediate from this compound.
This initial synthetic step creates a core structure that can be further modified to generate a library of compounds for biological screening against cancer-relevant targets.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming carbon-carbon bonds. For a bromo-indazole intermediate, this protocol allows for the introduction of diverse molecular fragments to probe the structure-activity relationship (SAR) of a potential drug candidate.
Objective: To couple an aryl boronic acid to the 4-bromo position of the indazole core (or a derivative thereof).
Materials:
| Reagent/Material | Purpose |
| This compound derivative | Starting material |
| Aryl or Heteroaryl Boronic Acid/Ester | Coupling partner |
| Pd(dppf)Cl2 (Palladium Catalyst) | Catalyzes the cross-coupling reaction |
| K2CO3 or Cs2CO3 (Base) | Activates the boronic acid |
| 1,4-Dioxane / Water (Solvent) | Reaction medium |
| Anhydrous Na2SO4 | Drying agent |
| Ethyl Acetate | Extraction solvent |
| Silica Gel | Stationary phase for column chromatography |
| Nitrogen or Argon Gas | To create an inert atmosphere |
Step-by-Step Protocol:
-
Preparation: In a reaction vessel, combine the this compound derivative (1.0 eq), the aryl boronic acid (1.5 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Section 2: Evaluating Biological Activity in Cancer Models
After synthesizing novel compounds from the this compound scaffold, the next critical phase is to evaluate their biological activity. The primary goals are to determine their potency against a specific molecular target (e.g., a protein kinase) and their effect on cancer cell viability and survival.
Caption: Workflow for evaluating the biological activity of synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a synthesized compound to inhibit the activity of a specific protein kinase. It measures the amount of ATP consumed by the kinase, where a lower consumption indicates inhibition.
Principle: The assay measures the amount of ADP produced in a kinase reaction. This is achieved in a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back into ATP, which drives a luciferase-luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.
Materials:
| Reagent/Material | Purpose |
| Recombinant Kinase of Interest | The enzyme target |
| Specific Kinase Substrate Peptide | The molecule to be phosphorylated by the kinase |
| ATP | Phosphate donor for the kinase reaction |
| Synthesized Indazole Compound (Inhibitor) | The test compound |
| Kinase Assay Buffer (e.g., Tris, MgCl2) | Provides optimal conditions for the kinase reaction |
| ADP-Glo™ Kinase Assay Kit (or similar) | Contains reagents to stop the reaction and detect ADP |
| White, Opaque 384-well Plates | Low-volume plates suitable for luminescence |
| Plate Reader with Luminescence Detection | Instrument to measure the light output |
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of a solution containing the kinase and its specific substrate peptide in kinase assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
| Reagent/Material | Purpose |
| Cancer Cell Line of Interest | The biological system for testing |
| Complete Cell Culture Medium | For cell growth and maintenance |
| Synthesized Indazole Compound (Test Agent) | The compound to be tested for cytotoxicity |
| MTT Labeling Reagent (5 mg/mL in PBS) | The substrate for the colorimetric reaction |
| Solubilization Solution (e.g., DMSO or acidified isopropanol) | Dissolves the formazan crystals |
| 96-well Flat-Bottom Culture Plates | For cell seeding and assay |
| Microplate Reader (ELISA Reader) | To measure absorbance |
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved. The solution should turn a uniform purple color.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. Use a reference wavelength of >650 nm if desired.
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay determines if the observed cell death is due to apoptosis (programmed cell death) or necrosis.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, cells can be differentiated as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Materials:
| Reagent/Material | Purpose |
| Treated and Control Cells | The cells to be analyzed |
| Annexin V-FITC (or other fluorophore) | Binds to phosphatidylserine on apoptotic cells |
| Propidium Iodide (PI) Staining Solution | Stains the DNA of cells with compromised membranes (necrotic/late apoptotic) |
| 1X Binding Buffer (HEPES, NaCl, CaCl2) | Required for Annexin V to bind to PS |
| Cold Phosphate-Buffered Saline (PBS) | For washing cells |
| Flow Cytometer | Instrument for analyzing stained cells |
Step-by-Step Protocol:
-
Cell Preparation: Treat cells with the synthesized compound at a relevant concentration (e.g., near the GI50 value) for a specified time (e.g., 24-48 hours).
-
Harvest Cells: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds in cancer research. Its structure is amenable to powerful synthetic modifications, such as the Suzuki-Miyaura coupling, allowing for the creation of diverse chemical entities. The protocols outlined in these application notes provide a robust framework for synthesizing new indazole derivatives and subsequently evaluating their potential as targeted anti-cancer agents through a logical progression of biochemical and cell-based assays. This integrated approach of synthesis and biological testing is fundamental to the modern drug discovery pipeline.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Bromo-5-fluoro-1H-indazole as an FtsZ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 4-Bromo-5-fluoro-1H-indazole as a potent inhibitor of the bacterial cell division protein, FtsZ. This document outlines the scientific basis for targeting FtsZ, details the mechanism of action of indazole-based inhibitors, and provides robust, field-proven protocols for the evaluation of this compound's efficacy.
Introduction: The Imperative for Novel Antibacterial Targets
The rise of multidrug-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antibiotics with new mechanisms of action.[1][2] The bacterial cytoskeletal protein FtsZ (Filamenting temperature-sensitive mutant Z) has emerged as a promising and largely unexploited target for the development of new antibacterial agents.[1][3][4]
FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that plays a pivotal role in bacterial cytokinesis.[1][5] It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1][3][6][7] The divisome is the machinery responsible for septal wall synthesis and cell constriction, ultimately leading to the formation of two daughter cells.[1][3] Inhibition of FtsZ function disrupts this essential process, leading to bacterial filamentation and eventual cell death, making it an attractive target for therapeutic intervention.[1][8]
Indazole derivatives have shown promise as effective FtsZ inhibitors.[9][10][11] This guide focuses on this compound, a specific compound within this class, and provides the necessary protocols to investigate its potential as a lead compound in antibacterial drug discovery.
Mechanism of Action: How this compound Disrupts Bacterial Cell Division
While the precise binding site of this compound on FtsZ may require further elucidation through structural studies, the inhibitory action of related indazole compounds and other small molecule FtsZ inhibitors typically involves the disruption of FtsZ polymerization dynamics.[5][9] These inhibitors can interfere with FtsZ function through several mechanisms:
-
Inhibition of GTPase Activity: FtsZ's ability to hydrolyze GTP is crucial for the dynamic turnover of its polymers within the Z-ring.[1][3] Small molecule inhibitors can bind to FtsZ and impede this GTPase activity.
-
Prevention of Polymerization: Some inhibitors bind to FtsZ monomers, preventing their assembly into protofilaments and subsequent Z-ring formation.[5]
-
Stabilization of Polymers: Conversely, other inhibitors may stabilize FtsZ polymers, leading to a loss of the dynamic instability required for proper Z-ring constriction.
The functional consequence of FtsZ inhibition is a halt in cell division, resulting in the formation of elongated, filamentous bacteria.[8] This distinct morphological change is a key indicator of FtsZ inhibition.
Below is a diagram illustrating the proposed mechanism of FtsZ inhibition by this compound.
Caption: Proposed mechanism of FtsZ inhibition.
Experimental Protocols
The following protocols are designed to assess the antibacterial and FtsZ-inhibitory activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the inhibitor that prevents visible bacterial growth.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the inhibitor in CAMHB to achieve a final volume of 100 µL per well.[12]
-
Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the inhibitor dilutions.
-
Controls: Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).[12]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[13]
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | Experimental Value |
| B. subtilis 168 | Experimental Value |
| MRSA Strain | Experimental Value |
| E. coli ATCC 25922 | Experimental Value |
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the effect of the inhibitor on the polymerization of purified FtsZ in real-time by measuring changes in light scattering.[14] An increase in light scattering indicates FtsZ polymer formation.[12][13]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[13]
-
GTP solution
-
This compound stock solution (in DMSO)
-
Spectrofluorometer with a light scattering setup (90° angle)
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the polymerization buffer and the desired concentration of FtsZ (e.g., 10 µM).[13]
-
Inhibitor Addition: Add this compound or DMSO (vehicle control) to the desired final concentration.[13]
-
Baseline Reading: Incubate the mixture at 30°C for a few minutes to establish a baseline reading.[13]
-
Initiate Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM.[13]
-
Monitor Light Scattering: Immediately monitor the change in light scattering at a specific wavelength (e.g., 350 nm) over time.[13]
Caption: Light scattering assay workflow.
Protocol 3: FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.[13] The amount of inorganic phosphate released is quantified.
Materials:
-
Purified FtsZ protein
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂)[13]
-
GTP solution
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)[13][15]
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, FtsZ (e.g., 5 µM), and varying concentrations of this compound or DMSO.[13][16]
-
Pre-incubation: Pre-incubate the plate at 30°C for 5 minutes.[13]
-
Initiate Reaction: Initiate the reaction by adding GTP to a final concentration of 1 mM.[13]
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 20 minutes).[12]
-
Phosphate Detection: Stop the reaction and detect the amount of released phosphate by adding the malachite green-molybdate reagent.[12]
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.[12]
-
Calculate Inhibition: Calculate the percentage of inhibition of GTPase activity for each inhibitor concentration and determine the IC50 value.[12]
Protocol 4: Bacterial Cell Morphology Analysis (Microscopy)
This protocol visualizes the effect of the inhibitor on bacterial cell morphology, specifically looking for cell filamentation.[13]
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
Microscope slides
-
Microscope with phase-contrast or fluorescence capabilities
Procedure:
-
Cell Culture: Grow a liquid culture of the bacterial strain to the mid-logarithmic phase.
-
Inhibitor Treatment: Treat the bacterial culture with different concentrations of this compound (e.g., at and below the MIC) for a specific duration.[12]
-
Sample Preparation: Mount a small volume of the treated and untreated bacterial culture on a microscope slide.[12]
-
Visualization: Visualize the cells using microscopy.
-
Analysis: Observe and record any changes in cell morphology. Look for cell elongation or filamentation in the treated cells compared to the untreated control.[8]
Data Interpretation and Troubleshooting
-
MIC Assay: A low MIC value indicates potent antibacterial activity. Ensure proper controls are included to validate the results.
-
Light Scattering Assay: A decrease in the rate and extent of light scattering in the presence of the inhibitor suggests inhibition of FtsZ polymerization.
-
GTPase Assay: A reduction in phosphate release corresponds to inhibition of FtsZ's GTPase activity. The IC50 value provides a quantitative measure of potency.
-
Microscopy: The observation of cell filamentation is a strong indicator that the inhibitor's mechanism of action involves the disruption of cell division, consistent with FtsZ inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel FtsZ inhibitors. The protocols outlined in these application notes provide a robust framework for characterizing its antibacterial efficacy and mechanism of action. A thorough understanding of its effects on FtsZ polymerization and bacterial cell morphology is crucial for its advancement as a potential therapeutic agent in the fight against antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. FtsZ polymerization assays: simple protocols and considerations. | Sigma-Aldrich [merckmillipore.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
developing novel antibacterial agents from 4-Bromo-5-fluoro-1H-indazole
An Application Guide to the Development of Novel Antibacterial Agents from the 4-Bromo-5-fluoro-1H-indazole Scaffold
Foreword: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds.[1] Natural products have historically been a rich source of antibiotics, but the pipeline is dwindling.[2] Consequently, synthetic heterocyclic compounds have garnered immense interest as core structures for new therapeutic agents.[3] Among these, the indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, has emerged as a "privileged scaffold" due to its versatile biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[3][4][5]
This guide focuses on a specific, promising starting point: This compound . The strategic placement of halogen atoms—bromine and fluorine—on the benzene ring offers unique physicochemical properties and multiple vectors for chemical modification, making it an ideal candidate for fragment-based lead discovery and structure-activity relationship (SAR) studies.[4][6] Specifically, derivatives of 4-bromo-1H-indazole have shown potent activity as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein, highlighting a validated mechanism of action for this scaffold.[7]
This document serves as both a strategic overview and a practical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive workflow, from initial chemical derivatization to robust biological evaluation, providing the rationale behind experimental choices and detailed, field-tested protocols.
The Strategic Framework: A Workflow for Indazole-Based Drug Discovery
The development of novel antibacterial agents from a starting scaffold is a systematic process of iterative design, synthesis, and testing. The goal is to identify derivatives with high potency against target bacteria and low toxicity to host cells.
Lead Generation: The Chemistry of this compound
The power of the this compound scaffold lies in its amenability to chemical modification. Structure-activity relationship (SAR) studies on related indazoles reveal that substitutions at the N1, C3, and C6 positions are crucial for modulating biological activity.[4][8]
-
N1 Position: Alkylation or arylation at the N1 position significantly impacts the compound's pharmacokinetic properties, such as solubility and membrane permeability. This is a primary site for introducing diversity.
-
C4 Bromo Group: The bromine atom at the C4 position is a versatile chemical handle. It can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of aryl, heteroaryl, or alkyl groups, dramatically altering the steric and electronic profile of the molecule.
-
Other Positions (C3, C6, C7): While the starting scaffold is defined, SAR from other indazoles suggests that even small groups at positions C5, C6, or C7 can influence potency, with the C6 position often being preferred for substitutions.[8]
Protocol 1: General Scheme for N1-Alkylation of this compound
This protocol describes a fundamental and reliable method for generating a library of N1-substituted derivatives, a critical first step in exploring the chemical space around the core scaffold.
Rationale: The indazole N-H proton is weakly acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting indazolide anion acts as a nucleophile, attacking an alkyl or benzyl halide to form the N-C bond. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and promoting the Sₙ2 reaction mechanism.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approximately 10 mL per 1 mmol of indazole).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Electrophile Addition: Slowly add the desired alkyl or benzyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 50-60 °C if necessary) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N1-substituted derivative.
-
Characterization: Confirm the structure of the purified compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
In Vitro Screening Cascade: Identifying Active and Safe Compounds
Once a library of derivatives is synthesized, a rigorous screening cascade is required to evaluate their biological activity. This multi-step process efficiently filters compounds, prioritizing those with the highest therapeutic potential.
Protocol 2: Primary Screen - Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent.[9][10] It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism in vitro. The broth microdilution method is a widely adopted, high-throughput approach.[11][12]
Rationale: This assay relies on exposing a standardized bacterial inoculum to a serial dilution of the test compound. After incubation, bacterial growth is assessed by visual turbidity or by using a metabolic indicator. Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it is standardized, supports the growth of most pathogens, and has low levels of inhibitors that can interfere with results.[13] The bacterial inoculum is standardized to approximately 5 × 10⁵ colony-forming units (CFU)/mL to ensure reproducibility and comparability of results.[9]
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate (Plate A), prepare 2-fold serial dilutions of each test compound in MHB. The final volume in each well should be 100 µL. Typical concentration ranges are from 128 µg/mL down to 0.25 µg/mL.
-
Reserve one column for a positive control (bacteria in MHB, no compound) and one column for a negative control (MHB only, no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. This will be the working inoculum.
-
-
Inoculation:
-
Transfer 100 µL of the working bacterial inoculum to each well of the compound plate (Plate A), except for the negative control wells. This brings the final volume in each test well to 200 µL.
-
The final concentration of bacteria in each well will be approximately 2.5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours under ambient atmospheric conditions.[9]
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control well should be turbid, and the negative control well should be clear.
-
Protocol 3: Secondary Screen - Minimum Bactericidal Concentration (MBC) Assay
The MIC value indicates growth inhibition (bacteriostatic effect) but does not distinguish it from bacterial killing (bactericidal effect). The MBC assay is a crucial follow-up to determine the concentration at which a compound is bactericidal.[12]
Rationale: This assay is an extension of the MIC test. Aliquots are taken from the clear wells of the MIC plate and plated onto antibiotic-free agar. The absence of colony growth on the agar indicates that the bacteria were killed by the compound at that concentration, not just inhibited.
Step-by-Step Methodology:
-
Plating: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spotting: Spot each aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (typically corresponding to ≤1-2 colonies growing from the 10 µL spot).
Protocol 4: Safety Screen - Mammalian Cell Cytotoxicity Assay (MTT Assay)
A potent antibacterial compound is only therapeutically useful if it is safe for the host. Cytotoxicity assays are essential to evaluate the effect of lead compounds on mammalian cells.[14] The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[15][16]
Rationale: Viable eukaryotic cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well flat-bottom plate at a density of 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for another 24-48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Interpretation and Lead Selection
The ultimate goal of the screening cascade is to identify lead compounds with a favorable therapeutic window. This is achieved by integrating the potency and safety data.
Key Metrics:
-
MIC: Potency against target bacteria. Lower is better.
-
MBC/MIC Ratio: Indicates the mode of action. A ratio of ≤4 generally suggests a bactericidal mechanism, while a higher ratio suggests a bacteriostatic one.
-
IC₅₀: Cytotoxicity against mammalian cells. Higher is better.
-
Selectivity Index (SI): This is a critical parameter for prioritizing compounds. It is calculated as SI = IC₅₀ / MIC . A higher SI value indicates that the compound is significantly more toxic to the bacteria than to mammalian cells, making it a more promising drug candidate.
Data Presentation:
The results for a series of synthesized derivatives should be summarized in a clear, tabular format to facilitate comparison and identify trends.
| Compound ID | R-Group (at N1) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | IC₅₀ (µg/mL) vs. HeLa | Selectivity Index (SI) |
| Parent | -H | 64 | >128 | >128 | >2 |
| IND-01 | -CH₂-Ph | 8 | 16 | >128 | >16 |
| IND-02 | -CH₂-(4-Cl-Ph) | 4 | 8 | 100 | 25 |
| IND-03 | -CH₂-(4-F-Ph) | 2 | 4 | 95 | 47.5 |
| IND-04 | -CH₂-CH₃ | 32 | 64 | >128 | >4 |
Table 1: Hypothetical screening data for a series of N1-substituted this compound derivatives. This format allows for rapid assessment of structure-activity relationships.
From this hypothetical data, compound IND-03 emerges as the most promising lead. It exhibits the lowest MIC, a bactericidal mode of action (MBC/MIC = 2), and a high Selectivity Index of 47.5, indicating a strong therapeutic window. This compound would be prioritized for further optimization and preclinical evaluation.
References
- 1. Exploration of Drug Science [explorationpub.com]
- 2. Frontiers | Discovery of Novel Antimicrobial Lead Compounds and Innovative Strategies Based on Natural Products [frontiersin.org]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the C3-Position Functionalization of 4-Bromo-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C3-Functionalized Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules featuring this bicyclic aromatic heterocycle are integral to pharmaceuticals targeting a range of conditions, including cancer, inflammation, and neurological disorders. The strategic functionalization of the indazole core is paramount in modulating the pharmacological profile of these molecules. Among the various positions on the indazole ring, the C3 position is of particular interest. Substitution at this site can significantly influence the molecule's interaction with biological targets, thereby fine-tuning its efficacy and selectivity.[3]
This guide provides a comprehensive overview and detailed protocols for the chemical modification of the C3 position of 4-Bromo-5-fluoro-1H-indazole. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring of the indazole core introduces unique electronic properties that influence the reactivity of the C3 position. Understanding and leveraging these effects are crucial for the successful synthesis of novel indazole-based compounds. We will delve into key functionalization strategies, including preparatory halogenation and subsequent metal-catalyzed cross-coupling reactions, as well as direct C-H activation methods.
I. Strategic Considerations for C3 Functionalization
The functionalization of the C3 position of this compound can be approached through two primary strategies:
-
Two-Step Approach: This involves the initial introduction of a reactive handle, typically an iodine atom, at the C3 position, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira) to introduce the desired functional group.
-
Direct C-H Functionalization: This more atom-economical approach involves the direct coupling of a suitable partner to the C3-H bond, typically facilitated by a transition metal catalyst.
The choice of strategy depends on the desired final product, the availability of starting materials, and the desired tolerance of functional groups. The electron-withdrawing nature of the bromo and fluoro substituents on the benzene ring can render the C3-H bond more acidic and potentially more amenable to certain C-H activation pathways. However, it can also influence the reactivity of the indazole in other ways, which must be considered when designing a synthetic route.
A critical aspect of C3 functionalization is the management of the N-H proton of the pyrazole ring. In many cases, N-protection is necessary to prevent side reactions and to control the regioselectivity of the functionalization.[3] Common protecting groups include tert-butoxycarbonyl (Boc), which can be readily introduced and removed under mild conditions.
II. Preparatory C3-Iodination: Creating a Versatile Handle
The introduction of an iodine atom at the C3 position of this compound transforms it into a versatile building block for a variety of cross-coupling reactions. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cycles compared to the C-Br bond at the C4 position, allowing for selective functionalization.[4][5]
Protocol 1: C3-Iodination of this compound
This protocol is adapted from established procedures for the iodination of substituted indazoles.[4][6]
Reaction Scheme:
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
10% aqueous Sodium Bisulfite (NaHSO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium hydroxide (2.0-3.0 eq) and stir at room temperature until the base dissolves.
-
Add iodine (1.5-2.0 eq) portion-wise to the reaction mixture. The color of the reaction will darken.
-
Stir the reaction at room temperature for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-5-fluoro-3-iodo-1H-indazole.
Causality Behind Experimental Choices:
-
Base (KOH): The deprotonation of the indazole N-H by a base is crucial for the electrophilic aromatic substitution to occur at the C3 position.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the starting materials and reagents.
-
Quenching (NaHSO₃): Sodium bisulfite is a reducing agent that neutralizes any unreacted iodine, facilitating the work-up process.
III. N-Protection: Directing Reactivity and Enhancing Solubility
For subsequent cross-coupling reactions, protection of the N1 position of the indazole is often advantageous. The Boc group is a common choice due to its ease of installation and mild removal conditions. N-protection can improve the solubility of the substrate in organic solvents and prevent potential complications arising from the acidic N-H proton in the presence of basic coupling partners.[3]
Protocol 2: N-Boc Protection of 4-Bromo-5-fluoro-3-iodo-1H-indazole
This protocol is a standard procedure for the Boc protection of N-heterocycles.[3]
Reaction Scheme:
Materials:
-
4-Bromo-5-fluoro-3-iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Bromo-5-fluoro-3-iodo-1H-indazole (1.0 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (optional).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected product, which can often be used in the next step without further purification.
IV. C3-Functionalization via Metal-Catalyzed Cross-Coupling
With the C3-iodinated and N-protected indazole in hand, a variety of functional groups can be introduced using well-established palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Vinylation)
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position.[7]
Caption: Workflow for C3-Arylation of this compound.
This protocol is based on general conditions for Suzuki-Miyaura reactions of halo-N-heterocycles.[7]
Materials:
-
tert-butyl 4-bromo-5-fluoro-3-iodo-1H-indazole-1-carboxylate (1.0 eq)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add tert-butyl 4-bromo-5-fluoro-3-iodo-1H-indazole-1-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindazoles
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75-95 | [7] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 8 | 80-98 | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 70-90 | General |
B. Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira coupling enables the introduction of terminal alkynes at the C3 position, providing a gateway to a diverse range of further transformations.[6][8]
This protocol is adapted from standard Sonogashira coupling procedures.[6][8]
Materials:
-
tert-butyl 4-bromo-5-fluoro-3-iodo-1H-indazole-1-carboxylate (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel under an inert atmosphere, add tert-butyl 4-bromo-5-fluoro-3-iodo-1H-indazole-1-carboxylate, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
V. Direct C-H Functionalization of the C3 Position
Direct C-H functionalization is an increasingly popular strategy due to its step- and atom-economy. For indazoles, palladium-catalyzed direct arylation has emerged as a powerful tool.[9][10] The inherent acidity of the C3-H bond, enhanced by the adjacent nitrogen atom and the electron-withdrawing substituents on the benzene ring, makes this position a prime target for C-H activation.
Mechanism of Palladium-Catalyzed Direct C-H Arylation
The generally accepted mechanism for the direct C-H arylation of heteroarenes involves a concerted metalation-deprotonation (CMD) pathway.
Caption: Simplified Mechanism of Direct C-H Arylation.
Protocol 5: Direct C3-Arylation of this compound
This protocol is adapted from literature procedures for the direct C3-arylation of 1H-indazoles. N-protection may be beneficial for this reaction as well.
Materials:
-
This compound (or its N-protected derivative) (1.0 eq)
-
Aryl halide (iodide or bromide) (1.5-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, DMA)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound, the aryl halide, palladium(II) acetate, 1,10-phenanthroline, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent.
-
Seal the tube and heat the reaction mixture to 120-160 °C for 12-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Conditions for Direct C3-Arylation of 1H-Indazoles
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | 1,10-Phen (20) | K₂CO₃ (2) | DMA | 150 | 24 | 60-85 | General |
| Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ (1) | Water | 100 | 16 | 50-80 | General |
VI. Conclusion and Future Perspectives
The functionalization of the C3 position of this compound offers a rich platform for the development of novel chemical entities with potential therapeutic applications. This guide has provided detailed protocols for key transformations, including C3-iodination, N-protection, Suzuki-Miyaura coupling, Sonogashira coupling, and direct C-H arylation. The choice of methodology will be dictated by the specific synthetic goals and the nature of the desired C3-substituent. The presence of the bromo and fluoro groups on the indazole core provides an additional layer of complexity and opportunity, influencing reactivity and providing handles for further diversification. As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of this important heterocyclic scaffold.
VII. References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
-
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.). ResearchGate.
-
(n.d.). Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview.
-
Hummel, J. R., & Ellman, J. A. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades | Journal of the American Chemical Society.
-
(n.d.). Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate.
-
(n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
-
(n.d.). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society.
-
Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts. (n.d.). Princeton University.
-
(n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. ResearchGate.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing). --INVALID-LINK--
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI.
-
(n.d.). Computational Studies on Heteroatom-Assisted C–H Activation and Functionalisation at Group 8 and 9 Metal Centres | Request PDF. ResearchGate.
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
-
(n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI.
-
(n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
-
(n.d.). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate.
-
(n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
-
(n.d.). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
-
This compound | 1056264-22-2. (n.d.). Sigma-Aldrich.
-
1056264-22-2|this compound|BLD Pharm. (n.d.).
-
(n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
(n.d.). Ligand-Accelerated C−H Activation Reactions: Evidence for a Switch of Mechanism | Journal of the American Chemical Society.
-
(2021, June 17). C–H activation. R Discovery - Researcher.Life.
-
Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. (n.d.). Chemical Science (RSC Publishing).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-1H-indazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-fluoro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.
Introduction to the Synthesis
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis can be challenging, with outcomes highly dependent on reaction conditions and reagent quality. A prevalent and effective method for its synthesis is the reductive cyclization of a substituted o-nitrotoluene, a reaction often referred to as the Cadogan cyclization. This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
A low yield is one of the most common frustrations in organic synthesis. The causes can range from suboptimal reaction conditions to impure starting materials.
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Solution: Increase the reaction time or temperature. The Cadogan cyclization often requires high temperatures (typically >150 °C) to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material. |
| Suboptimal Temperature | Solution: Carefully optimize the reaction temperature. While higher temperatures can drive the reaction forward, excessively high temperatures may lead to decomposition of the starting material or product. A systematic temperature screen (e.g., in 10 °C increments) can help identify the optimal temperature for your specific setup. |
| Poor Quality of Reducing Agent | Solution: Use a fresh, high-purity reducing agent, such as triethyl phosphite. Phosphite reagents can degrade over time, especially if exposed to moisture or air. It is advisable to use freshly distilled triethyl phosphite for best results. |
| Presence of Water | Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water can react with the phosphite reducing agent, reducing its efficacy. |
| Degradation of Starting Material | Solution: Verify the purity of your starting material, presumably 2-bromo-3-fluoro-6-nitrotoluene, by NMR or other analytical techniques. Impurities can interfere with the reaction. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products, which can complicate purification and lower the yield of the desired product.
| Potential Cause | Recommended Solution & Explanation |
| Formation of N-oxide Intermediates | Solution: Ensure a sufficient amount of the reducing agent is used. Incomplete deoxygenation of the nitro group can lead to the formation of stable 2H-indazole N-oxides, which may be isolated as byproducts.[1] Increasing the equivalents of triethyl phosphite can promote complete reduction to the desired indazole. |
| Intermolecular Reactions | Solution: Perform the reaction at a lower concentration (higher solvent volume). High concentrations can favor intermolecular side reactions. The intramolecular Cadogan cyclization is generally favored under dilute conditions. |
| Dehalogenation | Solution: While less common, debromination can occur under harsh reductive conditions. If you suspect this is happening, consider using milder reducing agents or slightly lower reaction temperatures. |
| Reaction with Solvent | Solution: Choose an inert, high-boiling solvent for the reaction. Solvents like Dowtherm A or high-boiling ethers are often used. Avoid solvents that can react with the intermediates, such as primary alcohols.[1] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be a hurdle.
| Potential Cause | Recommended Solution & Explanation |
| Co-elution with Byproducts | Solution: Optimize your column chromatography conditions. A systematic screen of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) can help achieve better separation. Consider using a gradient elution. |
| Product is an Oil | Solution: If the product is obtained as an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. |
| Residual Reducing Agent | Solution: The high-boiling triethyl phosphite and its oxide byproduct can be difficult to remove. A thorough aqueous workup can help remove some of these impurities. Alternatively, distillation of the crude product under reduced pressure may be possible if the product is thermally stable. |
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis of this compound via a Cadogan cyclization and the associated troubleshooting logic.
References
Technical Support Center: Purification of 4-Bromo-5-fluoro-1H-indazole
Welcome to the technical support guide for 4-Bromo-5-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the scientific reasoning behind each step.
Part 1: Initial Assessment and Strategy Selection
Before attempting any purification, a preliminary assessment of your crude material is essential. This step dictates the most efficient and effective purification strategy, saving you valuable time and resources.
FAQ: How should I assess the purity of my crude this compound?
Answer: A multi-pronged approach is best.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a silica gel plate and test a few solvent systems of varying polarity. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Spot your crude material, the starting materials (if available), and co-spot them. The number of spots and their relative retention factors (Rf) will give you a qualitative picture of your mixture's complexity.
-
Proton NMR (¹H NMR): Dissolve a small sample of your crude material in a deuterated solvent (like DMSO-d₆ or CDCl₃). The resulting spectrum is a powerful quantitative tool. Look for:
-
The characteristic peaks for your product.
-
Residual solvent peaks from the reaction (e.g., DMF, THF).
-
Signals corresponding to unreacted starting materials or known byproducts.
-
Integration of product peaks versus impurity peaks can provide a rough purity estimate.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For a more precise assessment, LC-MS can separate components and provide their mass-to-charge ratio, helping to identify your product and potential impurities.
Decision Workflow for Purification Strategy
Based on your initial assessment, the following workflow can help you select the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guide: Column Chromatography
Flash column chromatography is often the go-to method for separating complex mixtures or removing closely-related impurities.
Q1: What is a good starting mobile phase (eluent) for purifying this compound on a silica gel column?
Answer: Based on the structure—a moderately polar heterocyclic compound—a mixture of a non-polar solvent and a more polar solvent is ideal.
A well-documented and effective starting point is a gradient or isocratic system of Ethyl Acetate (EtOAc) and Petroleum Ether (or Hexanes) . A common ratio cited for a similar compound is a 1:5 v/v mixture of ethyl acetate to petroleum ether.[1]
Pro-Tip: Always determine the optimal solvent system using TLC first. You are aiming for an Rf value for your product between 0.25 and 0.40 to ensure good separation on the column.
Q2: My compound isn't moving from the origin on the TLC plate (Rf = 0). What should I do?
Answer: This indicates your mobile phase is not polar enough to displace the compound from the silica gel. This compound has a nitrogen-containing heterocycle which can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, move from 10% EtOAc in Hexane to 20%, then 30%, and re-run the TLC until you achieve the desired Rf. If you need to go above 50% EtOAc and the Rf is still too low, consider adding a small amount of an even more polar solvent like methanol (0.5-2%).
Q3: The spots on my TLC are streaking or "tailing." How can I get sharp, well-defined spots?
Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase, often due to the basicity of the indazole nitrogens interacting with acidic silica.
-
Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the basic nitrogen atoms of your indazole, causing it to "stick" and elute slowly and unevenly.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1 - 1% triethylamine to your eluent. This will compete for the acidic sites, allowing your product to travel through the column more uniformly.
-
Ammonia: If using a highly polar system with methanol, a 1-2% solution of 7N ammonia in methanol can be used as the polar component.
-
Quantitative Guide: Column Chromatography Parameters
| Parameter | Recommended Starting Point | Rationale & Troubleshooting |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. Provides good resolution. |
| Mobile Phase | Ethyl Acetate / Petroleum Ether (1:5 v/v)[1] | Good starting polarity. Increase EtOAc for lower Rf; decrease for higher Rf. |
| TLC Target Rf | 0.25 - 0.40 | Balances resolution and elution time. Rf > 0.5 leads to poor separation. Rf < 0.2 leads to long run times and band broadening. |
| Column Loading | 1-5% of silica weight | Overloading is a common cause of poor separation. For a 100g column, do not load more than 5g of crude material. |
| Additive | 0.5% Triethylamine (if tailing) | Neutralizes acidic silica, preventing streaking of basic compounds. |
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving very high purity (>99.5%) if your crude material is already relatively clean (>90%).
Q1: How do I choose the best solvent for recrystallization?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot .
-
Experimental Approach:
-
Place ~20-30 mg of your crude material in a test tube.
-
Add a solvent dropwise at room temperature. If it dissolves easily, the solvent is too good; discard it.
-
If it is poorly soluble, heat the mixture gently (e.g., in a warm water bath). If it dissolves completely, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Suggested Solvents: For similar bromo-indazole compounds, ethanol has been used successfully.[2] Other potential single-solvent systems could include isopropanol or acetonitrile. A two-solvent system (where the compound is soluble in solvent A and insoluble in solvent B) like Ethyl Acetate/Hexane or Dichloromethane/Cyclohexane is also a very effective strategy.[3]
Q2: My compound "oiled out" instead of forming crystals. What went wrong?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add slightly more hot solvent to lower the saturation point. Let it cool much more slowly.
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Induce Crystallization: Once the solution is slightly cloudy (the saturation point), scratch the inside of the flask with a glass rod or add a single seed crystal from a previous batch.
-
Q3: The purity didn't improve after recrystallization. Why?
Answer: This usually happens for one of two reasons:
-
The Impurity has Similar Solubility: If an impurity has a solubility profile nearly identical to your product in the chosen solvent, recrystallization will not effectively separate them. You must select a different solvent or resort to chromatography.
-
Crystals Crashed Out Too Quickly: Cooling the solution too rapidly can trap impurities within the crystal lattice. The key to high purity is slow cooling , which allows for the selective formation of a pure crystal lattice.
Part 4: General FAQs
Q1: What are the most likely impurities I'll encounter?
Answer: Impurities are typically derived from the synthetic route. Common syntheses may involve the cyclization of substituted nitrobenzenes.[1] Therefore, potential impurities could include:
-
Unreacted starting materials (e.g., 2-methyl-3-bromo-5-fluoro-nitrobenzene).
-
Partially-reacted intermediates.
-
Positional isomers formed during the synthesis.
-
Residual catalysts or reagents (e.g., Raney Nickel, hydrazine).[4]
Q2: How should I dry my final, purified product?
Answer: Once you have filtered your crystals or evaporated your column fractions, residual solvent must be removed. The best method is drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), ensuring the temperature is well below the compound's melting point. This will remove trapped solvent molecules without degrading the product.
Workflow for a Complete Purification Cycle
References
- 1. Page loading... [wap.guidechem.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Bromo-5-fluoro-1H-indazole
Welcome to the technical support guide for the synthesis of 4-Bromo-5-fluoro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the complexities of its synthesis and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding common impurities and side reactions encountered during the synthesis of this compound.
Q1: What are the most common byproducts in the synthesis of this compound?
A1: During the synthesis of this compound, several classes of byproducts can arise depending on the specific synthetic route employed. The most frequently observed impurities include:
-
Regioisomers: The formation of the undesired 6-bromo-5-fluoro-1H-indazole or other positional isomers is a significant challenge. The regiochemical outcome is highly dependent on the precursors and reaction conditions used for the indazole ring formation.[1][2]
-
Over-brominated Species: Introduction of a second bromine atom onto the aromatic ring can occur if the bromination conditions are not carefully controlled, leading to di-bromo-fluoro-1H-indazole byproducts.[3]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors, such as the corresponding aniline or nitrotoluene derivative, in the final product mixture.[3] A common synthetic route starts from 3-fluoro-2-methylaniline, which undergoes bromination and then a cyclization reaction to form the indazole ring.[4]
-
Dehalogenated Byproducts: Under certain reductive or catalytic conditions, loss of the bromine atom can occur, yielding 5-fluoro-1H-indazole.[5]
-
Byproducts from Side Reactions: Depending on the cyclization strategy, various side reactions can occur. For instance, methods involving diazotization can lead to undesired diazonium salt-related impurities if not properly quenched or controlled.[6][7]
Q2: My synthesis involves the cyclization of a substituted aniline. Why am I seeing multiple product isomers?
A2: The formation of regioisomers is a classic challenge in indazole synthesis.[2] The final position of the substituents on the benzene portion of the indazole ring is determined by the substitution pattern of your starting material and the regioselectivity of the cyclization reaction.
For instance, a common strategy involves the diazotization of a substituted 2-amino-benzaldehyde or a related species, followed by intramolecular cyclization. The directing effects of the existing substituents (in this case, fluorine and bromine) on the aromatic ring play a crucial role. If the starting material itself is a mixture of isomers, this will inevitably be reflected in the product mixture. Furthermore, the cyclization step itself may not be perfectly regioselective, potentially leading to the formation of a minor isomer alongside the desired product. Careful optimization of reaction conditions—such as temperature, acid catalyst, and reaction time—is essential to maximize the yield of the target 4-bromo-5-fluoro isomer.
Q3: What reaction conditions typically lead to over-bromination, and how can this be mitigated?
A3: Over-bromination, resulting in di-bromo species, is a common side reaction when a highly activated aromatic ring is subjected to electrophilic bromination.[3][8] Although the fluorine atom is deactivating and the indazole ring itself is only moderately activating, harsh brominating conditions can lead to a second bromination.
Causative Factors:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-bromosuccinimide (NBS), Br₂) can easily lead to di-bromination.
-
Strong Lewis Acid Catalysts: The presence of strong activators can increase the electrophilicity of the bromine source and the reactivity of the substrate.
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the less favorable second bromination to occur.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.05 equivalents.
-
Controlled Temperature: Perform the reaction at a low temperature (e.g., -10 to 10 °C) to moderate reactivity.[4]
-
Choice of Reagent: Use a milder brominating agent if possible. NBS is often a good choice for controlled monobromination of such systems.[4]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to avoid localized areas of high concentration.
Section 2: Troubleshooting Guides
This section provides a problem-and-solution framework for specific experimental issues.
Problem 1: My crude ¹H NMR spectrum shows two distinct signals in the N-H proton region (>10 ppm), and the aromatic region is overly complex.
-
Likely Cause: This is a classic indicator of a mixture of regioisomers. The chemical environment of the N-H proton and the aromatic protons is different for each isomer, leading to separate sets of signals in the NMR spectrum. For example, you may have a mixture of the desired this compound and the isomeric 6-Bromo-5-fluoro-1H-indazole.
-
Troubleshooting Workflow:
Fig 1. Troubleshooting workflow for isomeric impurities. -
Resolution Protocol:
-
Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the multiple peaks in your chromatogram correspond to compounds with the same molecular weight, which is characteristic of isomers.
-
Structural Elucidation: If possible, separate a small amount of the major isomers using preparative HPLC or careful column chromatography. Characterize each isolated fraction by ¹H, ¹³C, and ¹⁹F NMR, and use 2D NMR techniques like NOESY or HMBC to definitively assign the structures.
-
Purification: Develop a robust column chromatography method to separate the isomers. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.
-
Reaction Optimization: Revisit the synthesis. The choice of base and solvent can significantly influence regioselectivity in indazole formations.[9] For cyclization reactions, adjusting the temperature or the acid catalyst may favor the formation of the desired isomer.
-
Problem 2: LC-MS analysis of my product shows a significant peak with a mass of 292/294/296 (M, M+2, M+4), whereas my desired product mass is 214/216 (M, M+2).
-
Likely Cause: This isotopic pattern is characteristic of a di-brominated compound. The molecular weight of this compound is approximately 215 g/mol .[10] The addition of another bromine atom (atomic weight ~79/81) would result in a molecular weight of ~294 g/mol . The M, M+2, M+4 pattern with an approximate 1:2:1 ratio is the classic isotopic signature for a molecule containing two bromine atoms.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Scrutinize your bromination step. Was more than one equivalent of the brominating agent used? Was the temperature too high?
-
Modify Protocol: Reduce the equivalents of the brominating agent to 1.0. Ensure the reaction is run at a controlled low temperature and that the brominating agent is added portion-wise or via syringe pump to prevent localized excess.
-
Purification: Di-brominated byproducts are typically less polar than the mono-brominated product. They should elute earlier from a normal-phase silica gel column. Use a solvent system with lower polarity (e.g., a higher percentage of hexane in a hexane/ethyl acetate system) to achieve good separation.
-
Section 3: Key Experimental Protocols
Protocol 1: Representative Synthesis via Diazotization and Cyclization
This protocol is a representative example based on common indazole synthesis strategies.[4]
-
Bromination of Precursor:
-
Dissolve 1 equivalent of 3-fluoro-2-methylaniline in acetonitrile.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise, maintaining the internal temperature below 0 °C.
-
Stir the reaction for 1-2 hours at this temperature. Monitor by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-2-methylaniline.
-
-
Cyclization to Indazole:
-
Dissolve the crude aniline intermediate in a suitable solvent like toluene or acetic acid.
-
Heat the solution to the desired reaction temperature (e.g., 80-110 °C).
-
Slowly add a diazotizing agent, such as isoamyl nitrite (1.2 equivalents), dropwise over 30-60 minutes.
-
Maintain the temperature and stir for 3-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture to room temperature and concentrate to dryness.
-
The resulting residue can then be purified by column chromatography.
-
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding the silica, and then removing the solvent under vacuum.
-
Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the mobile phase.
-
Elution:
-
Load the dried, adsorbed sample onto the top of the column.
-
Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Section 4: Byproduct Summary & Identification
The following table summarizes the key characteristics of common byproducts.
| Byproduct Class | Common Structure Example | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Desired Product | This compound | ~215 | MS: Isotopic pattern for 1 Br atom (M, M+2; ~1:1 ratio) |
| Regioisomer | 6-Bromo-5-fluoro-1H-indazole | ~215 | MS: Same as desired product. ¹H NMR: Different chemical shifts and coupling patterns in the aromatic region. |
| Over-bromination | 4,6-Dibromo-5-fluoro-1H-indazole | ~294 | MS: Isotopic pattern for 2 Br atoms (M, M+2, M+4; ~1:2:1 ratio) |
| Dehalogenation | 5-Fluoro-1H-indazole | ~136 | MS: Single major peak, no bromine isotope pattern. |
| Starting Material | 4-Bromo-3-fluoro-2-methylaniline | ~204 | MS: Isotopic pattern for 1 Br atom. ¹H NMR: Presence of -NH₂ protons and a methyl singlet. |
Section 5: Mechanistic Visualizations
References
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound - CAS:1056264-22-2 - Abovchem [abovchem.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-5-fluoro-1H-indazole
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific heteroaryl halide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance your experimental success.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the unique electronic properties and potential for side reactions with N-heterocyclic compounds like this compound necessitate careful optimization of reaction conditions. This guide offers field-proven insights and explains the chemical principles behind our recommendations to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges stem from the inherent properties of the indazole ring system. The NH proton is acidic and can interfere with the base or organopalladium intermediates, potentially leading to lower yields or catalyst inhibition.[3][4] Additionally, the electron-rich nature of the indazole ring can influence the oxidative addition step, and the fluorine substituent adds another layer of electronic complexity. Common side reactions to be mindful of include protodeboronation of the boronic acid partner, homocoupling of the boronic acid, and dehalogenation of the starting material.[1][5]
Q2: How does the NH group on the indazole ring affect the reaction, and should I consider N-protection?
A2: The acidic NH proton can be deprotonated by the base, creating an indazolide anion. This anion can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of undesired dimeric palladium species.[3] While many Suzuki couplings are successful with unprotected N-heterocycles, if you are experiencing low yields or complex reaction mixtures, N-protection (e.g., with a Boc, methyl, or other suitable group) can be a viable strategy to mitigate these issues.[4][6] However, this adds extra steps to your synthesis, so it's a trade-off between potentially higher yields and a longer synthetic route.
Q3: What is the general mechanism for the Suzuki-Miyaura coupling?
A3: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[9]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
Q4: What are the most common side reactions and how can I minimize them?
A4: The most prevalent side reactions are:
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or if a Pd(II) source is used as a precatalyst without efficient reduction to Pd(0).[11][12] To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., nitrogen or argon).
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid, which is replaced by a hydrogen atom.[5] This is more common with heteroaryl boronic acids and can be influenced by reaction conditions such as temperature and the presence of water. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can help mitigate this.
-
Dehalogenation: The reduction of the starting this compound to 5-fluoro-1H-indazole. This can occur if there are hydride sources in the reaction mixture, such as certain solvents or impurities.[1] Using high-purity solvents and reagents is crucial.
Troubleshooting Guide
This section provides solutions to common problems you might encounter during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more stable to air and moisture. - Perform a control reaction with a known reactive substrate pair to verify catalyst activity.[13] | Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time with exposure to air and moisture, leading to a loss of catalytic activity.[1] |
| Inefficient Base | - Use a stronger or more soluble base. For N-heterocyclic substrates, K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[14][15] - Ensure the base is finely powdered and anhydrous. - Consider adding a small amount of water as a co-solvent to improve the solubility of inorganic bases.[16] | The base is critical for activating the boronic acid to facilitate transmetalation.[10][17] If the base is not strong enough or has poor solubility in the reaction medium, this key step in the catalytic cycle will be inefficient. |
| Poor Solvent Choice | - Screen different solvents or solvent mixtures. Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[7][18] | The solvent must be able to dissolve the reactants and the catalyst, and its polarity can significantly influence the reaction rate and outcome.[16] |
| Low Reaction Temperature | - Cautiously increase the reaction temperature. Microwave heating can be an effective method for rapidly screening higher temperatures.[19][20] | While aryl bromides are generally reactive, some Suzuki couplings require elevated temperatures to overcome the activation energy barriers for the oxidative addition and reductive elimination steps. |
| Degradation of Boronic Acid | - Use a slight excess (1.2-1.5 equivalents) of the boronic acid. - Check the purity of the boronic acid before use. - Consider using a more stable boronic ester derivative, such as a pinacol ester.[21] | Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, especially at elevated temperatures.[5][22] |
| Oxygen Contamination | - Thoroughly degas the reaction mixture before adding the catalyst by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4] - Maintain a positive pressure of an inert gas throughout the reaction. | Oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[11][12] |
Problem 2: Significant Formation of Side Products
| Side Product | Troubleshooting Action | Scientific Rationale |
| Homocoupling of Boronic Acid | - Rigorously degas the reaction mixture to minimize oxygen.[12] - Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) may reduce homocoupling compared to the in-situ reduction of a Pd(II) source (e.g., Pd(OAc)₂).[1][11] | Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[11] |
| Dehalogenation of this compound | - Ensure solvents are of high purity and free from potential hydride sources. - The choice of phosphine ligand can sometimes influence the extent of dehalogenation. | Dehalogenation occurs when a hydride source is present, which can react with the organopalladium intermediate in a competing pathway to reductive elimination.[1] |
| Protodeboronation of Boronic Acid | - Use a slight excess of the boronic acid. - Minimize reaction time and temperature where possible. - Consider using a boronic ester, which can be more stable.[21] | The C-B bond of the boronic acid can be cleaved by protonolysis, a reaction that is often promoted by aqueous and/or basic conditions.[5] |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[23]
Optimized Protocol for Challenging Couplings
For reactions that are sluggish or give low yields with the standard protocol, consider the following modifications.
| Parameter | Standard Condition | Optimized Condition | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) or a Buchwald pre-catalyst (e.g., XPhos Pd G2) | For heteroaryl halides, more specialized and electron-rich phosphine ligands can improve catalyst stability and activity.[13][15] |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Stronger bases can be more effective in promoting the transmetalation step, especially with less reactive boronic acids.[3] |
| Solvent | 1,4-Dioxane/Water | DME/Water or Toluene/Water | The choice of solvent can impact the solubility of reactants and intermediates, affecting reaction kinetics. |
| Temperature | 80-100 °C | 100-120 °C or Microwave heating | Higher temperatures can overcome activation energy barriers for challenging substrates.[19][20] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. 2633010-42-9|4-Bromo-5-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Challenges in the Regioselective Functionalization of 4-Bromo-5-fluoro-1H-indazole
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges associated with the regioselective functionalization of 4-Bromo-5-fluoro-1H-indazole. This molecule, with its distinct electronic and steric properties, presents unique hurdles in achieving selective C-N and C-C bond formation. This center provides field-proven insights and troubleshooting protocols to navigate these complexities effectively.
Troubleshooting Guides
This section addresses specific experimental failures in a direct question-and-answer format, focusing on causality and actionable solutions.
Issue 1: Poor or Non-Existent Regioselectivity in N-Alkylation or N-Arylation
Question: My N-alkylation of this compound is resulting in an inseparable mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
Answer: This is the most common challenge with the indazole scaffold. The indazole anion, formed upon deprotonation, is an ambidentate nucleophile, meaning the negative charge is delocalized across both N-1 and N-2.[1] The outcome of the reaction is a delicate balance between kinetic and thermodynamic control, which can be manipulated by your choice of base, solvent, and counter-ion.[1][2]
Potential Causes & Solutions:
-
Reaction Conditions Favoring Isomer Mixtures: Standard basic conditions, such as K₂CO₃ in DMF, often lead to poor selectivity or favor the N-2 isomer under kinetic control.[3] Strongly basic conditions with delocalized anions are known to result in non-selective trapping by electrophiles.[1]
-
Optimizing for N-1 Selectivity (Thermodynamic Product): The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][4] To favor the N-1 product, you need conditions that allow for equilibration to the thermodynamic minimum.
-
Protocol Insight: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity, particularly with electron-deficient indazoles.[4][5] The sodium cation is believed to chelate between the N-2 nitrogen and a nearby electron-rich group, sterically directing the incoming electrophile to the N-1 position.[2][6]
-
Alternative Strategy: For certain electrophiles, such as α-halo carbonyls, an equilibration process can be used to favor the more stable N-1 substituted product over time.[4]
-
-
Optimizing for N-2 Selectivity (Kinetic Product): Achieving high N-2 selectivity requires conditions that favor the kinetically accessible N-2 lone pair and prevent equilibration.[1]
-
Protocol Insight: Mildly acidic conditions can favor kinetic protection at the N-2 position.[1] For N-arylation, copper-catalyzed methods have shown excellent N-2 selectivity. For instance, using a copper(I) catalyst with diaryliodonium salts can yield N-2 products with total regioselectivity.[7] DFT calculations suggest that while the N-1 pathway is thermodynamically favored, the kinetic barrier is higher, allowing the N-2 product to form preferentially under these conditions.[7]
-
Table 1: Condition Summary for N-Alkylation Regioselectivity
| Target Isomer | Base/Catalyst | Solvent | Control Type | Mechanistic Rationale | Reference |
| N-1 | NaH | THF | Thermodynamic | Na⁺ chelation directs electrophile to N-1.[2][4][6] | [2][4] |
| N-1 | Cs₂CO₃ | DMF | Thermodynamic | Often favors the thermodynamically stable N-1 product.[2][8] | [2][8] |
| N-2 | Mild Acid (e.g., PPTS) | Dioxane | Kinetic | Protonation environment favors the more kinetically accessible N-2 lone pair.[1] | [1] |
| N-2 | CuO or CuCl | Various | Kinetic | Copper coordinates selectively to N-2 under mild conditions.[7] | [7] |
Workflow: Controlling N-Alkylation Regioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 4-Bromo-5-fluoro-1H-indazole during storage
A Guide to Preventing Decomposition During Storage
Welcome to the technical support center for 4-Bromo-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a Senior Application Scientist, I understand that the stability and purity of your starting materials are paramount to achieving reliable and reproducible results. This document provides in-depth, experience-driven advice to help you prevent the decomposition of this compound during storage, ensuring the integrity of your experiments.
Introduction: The Challenge of Stability
This compound is a heterocyclic compound widely used as a key intermediate in the synthesis of various biologically active molecules, particularly in medicinal chemistry.[1][2] The indazole scaffold itself is a privileged structure in drug discovery.[3][4] However, like many substituted heterocyclic compounds, its stability can be compromised by environmental factors, leading to degradation over time. Understanding the potential decomposition pathways and implementing proper storage protocols are crucial for maintaining its quality and ensuring the success of downstream applications.
This guide will address common questions and troubleshooting scenarios related to the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored under controlled conditions to mitigate exposure to its primary degradation triggers: moisture, air (oxygen), and light. While some suppliers suggest room temperature storage for short periods, best practices derived from handling similar halogenated indazoles point to more stringent conditions for long-term preservation.[5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential chemical reactions and decomposition pathways. While room temperature is sometimes cited, cold storage is a superior preventative measure.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation. The indazole ring system can be sensitive to oxidative degradation.[1] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to moisture and air.[1][6] Amber glass protects the compound from light, which can catalyze photodecomposition.[7] |
| Environment | Dry, Dark Place | Protects against hydrolysis and light-induced degradation.[6] A desiccator can provide an additional layer of protection against ambient humidity. |
Q2: I've noticed my solid this compound has changed from a white/off-white powder to a yellowish or brownish color. What does this indicate?
A change in color is a primary visual indicator of decomposition. This is often due to the formation of oxidized impurities or other degradation products. The indazole ring, while aromatic and relatively stable, can undergo reactions over time, especially when exposed to air and light.[3][8] If you observe a color change, it is highly recommended to perform a quality control check before using the material in a reaction.
Q3: How does humidity affect the stability of this compound?
Humidity is a significant concern for the solid-state stability of many active pharmaceutical ingredients (APIs) and intermediates.[9][10] Moisture can act as a plasticizer, increasing molecular mobility within the crystal lattice and accelerating degradation reactions.[10][11] Furthermore, absorbed water can directly participate in hydrolytic decomposition pathways.[10] It is crucial to store this compound in a dry environment and to handle it quickly when aliquoting to minimize exposure to ambient humidity.[9]
Q4: Is this compound sensitive to light?
Yes, heterocycles containing bromo- and fluoro- substituents can be susceptible to photodecomposition. UV light can provide the energy needed to initiate degradation reactions, such as dehalogenation or ring cleavage.[12] Storing the compound in an amber vial and in a dark location is a mandatory step to ensure its long-term stability.[6][7]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides logical steps to diagnose and resolve them.
Scenario 1: Unexpected Results in a Reaction
-
Problem: My reaction yield is significantly lower than expected, or I'm observing a complex mixture of byproducts when using an older batch of this compound.
-
Underlying Cause: The most probable cause is the degradation of your starting material. Impurities resulting from decomposition can interfere with your reaction, poison catalysts, or lead to the formation of unwanted side products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Scenario 2: Questionable Purity of a Stored Sample
-
Problem: You are unsure about the quality of a batch of this compound that has been stored for an extended period.
-
Solution: A multi-step quality control (QC) assessment is necessary to validate the compound's integrity.
Step-by-Step QC Protocol:
-
Visual Inspection: Check for any change in color or physical form (e.g., clumping, which may indicate moisture absorption).[11]
-
Thin-Layer Chromatography (TLC):
-
Objective: To quickly visualize the presence of impurities.
-
Method:
-
Dissolve a small sample of your stored material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot it on a TLC plate alongside a reference spot from a new, trusted batch if available.
-
Elute with an appropriate solvent system (e.g., Hexane:Ethyl Acetate mixtures).
-
Visualize under UV light.
-
-
Interpretation: The appearance of new spots or significant streaking in the lane of the stored sample indicates the presence of impurities.
-
-
Melting Point Analysis:
-
Objective: To detect impurities that can depress and broaden the melting point range.
-
Method: Determine the melting point of your sample using a calibrated apparatus.
-
Interpretation: Compare the observed melting point to the literature value. A significant depression or a broad melting range (>2°C) suggests reduced purity.
-
-
Spectroscopic Confirmation (NMR/LC-MS):
-
Objective: For a definitive assessment of purity and structure.
-
Method: Acquire a ¹H NMR, ¹⁹F NMR, or LC-MS spectrum of the sample.
-
Interpretation: Compare the spectrum to a reference spectrum. Look for new peaks, changes in integration, or the presence of masses that do not correspond to the parent compound.
-
-
Protocol: Best Practices for Storage and Handling
Adhering to a strict protocol from the moment you receive the compound is the most effective way to prevent decomposition.
Receiving and Initial Storage Workflow
Caption: Workflow for receiving and storing the compound.
Handling for Experimental Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas.
-
Minimize Exposure: Quickly weigh the required amount and tightly reseal the container immediately.
-
Return to Storage: Promptly return the main container to the recommended -20°C storage conditions.
By implementing these detailed storage and handling procedures, you can significantly extend the shelf-life of this compound and ensure the continued integrity of this valuable research chemical.
References
- 1. echemi.com [echemi.com]
- 2. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1056264-22-2|this compound|BLD Pharm [bldpharm.com]
- 6. 5-bromo-4-fluoro-1H-indazole | 1082041-85-7 [amp.chemicalbook.com]
- 7. lsu.edu [lsu.edu]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for 4-Bromo-5-fluoro-1H-indazole
Welcome to the technical support center for the analytical assessment of 4-Bromo-5-fluoro-1H-indazole. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions during purity analysis.
Core Concept: The Importance of Orthogonal Methods
No single analytical technique is sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. For this compound, a combination of chromatography (HPLC, GC) and spectroscopy (NMR, MS) provides a comprehensive profile of the main component and any potential impurities.
Diagram: Selecting the Appropriate Analytical Workflow
The first step in any analysis is choosing the right tool for the job. This decision tree outlines a logical approach to selecting the primary analytical method based on the information you need.
Caption: Workflow for selecting the primary analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is the most common and powerful technique for assessing the purity of non-volatile organic molecules like this compound.
Frequently Asked Questions (HPLC)
Q1: Why is reverse-phase HPLC the recommended starting point? A: The this compound molecule has significant non-polar character due to its fused ring system and halogen substituents. Reverse-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for retaining and separating such compounds based on their hydrophobicity.
Q2: What are the most common impurities I should expect to see? A: Impurities typically originate from the synthetic route.[3] Based on common indazole syntheses, you should be vigilant for:
-
Starting Materials: Unreacted precursors.[3]
-
Isomeric Impurities: Regioisomers formed during the cyclization or bromination steps. For example, you might see other bromo-fluoro-indazole isomers.
-
Over-brominated Species: Di-bromo-fluoro-indazole byproducts if bromination conditions are not tightly controlled.[3]
-
Degradation Products: The compound may degrade if not stored under appropriate conditions (e.g., protected from light and moisture).[1][3]
Q3: My main peak is tailing. What is the most likely cause and how do I fix it? A: Peak tailing for indazole compounds is often caused by secondary interactions between the basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the silica-based column packing.[4]
-
Immediate Solution: Lower the pH of your mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid. The acidic conditions protonate the silanol groups, minimizing these unwanted interactions.[4]
-
Long-Term Solution: Use a modern, end-capped column with a low-activity silica base, which has fewer free silanol groups.
Troubleshooting Common HPLC Issues
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the guard column or analytical column inlet frit.[4]2. Precipitated buffer or sample in the mobile phase.[5]3. Particulate contamination from sample or solvent. | 1. Isolate the issue: Remove the column and check system pressure. If normal, the column is the problem. Try back-flushing the column (disconnected from the detector).[4]2. Ensure mobile phase components are fully miscible and that buffers are used within their solubility limits. Filter all mobile phases.[6]3. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. |
| Ghost Peaks | 1. Contamination in the injection system or sample loop.2. Carryover from a previous, more concentrated injection. | 1. Run a blank injection (mobile phase only) to confirm the source.[3]2. Clean the injector and loop with a strong solvent (e.g., isopropanol). Implement a needle wash step with a strong solvent in your autosampler sequence. |
| Broad Peaks | 1. Column degradation or void formation.[6]2. Sample overload.[6]3. Extra-column volume (e.g., using tubing with a large internal diameter). | 1. Replace the column. A void at the column inlet can sometimes be seen as a small depression in the packing material.[5]2. Dilute your sample and reinject.3. Ensure you are using narrow-bore tubing (e.g., 0.005" I.D.) between the injector, column, and detector. |
Protocol: Reverse-Phase HPLC Method for Purity Assessment
This protocol provides a starting point for method development. It must be validated to ensure it is suitable for its intended purpose.[7][8]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Diagram: HPLC Troubleshooting Cascade
When encountering a problem, a logical, step-by-step diagnosis is more effective than random adjustments.
Caption: A systematic approach to troubleshooting common HPLC issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Impurity ID
NMR is an indispensable tool for confirming the structure of your target compound and identifying impurities, especially those that are structurally similar and may co-elute in HPLC.
Frequently Asked Questions (NMR)
Q1: What specific information can ¹H and ¹⁹F NMR provide? A:
-
¹H NMR: Will confirm the presence of the protons on the indazole ring system. The integration of these signals relative to a known internal standard can provide a quantitative measure of purity (qNMR). It is also excellent for detecting residual solvents.
-
¹⁹F NMR: Is highly specific and sensitive for the fluorine atom. The presence of a single, clean resonance confirms that there is only one fluorine-containing species. The appearance of other signals in the ¹⁹F spectrum is a clear indication of fluorine-containing impurities.
Q2: My NMR signals are broad. What could be the cause? A: Broad signals in the NMR spectrum of an organic molecule can be due to several factors:
-
Paramagnetic Impurities: Trace amounts of metals from catalysts or reaction vessels can cause significant line broadening.[3] Washing the sample with a chelating agent like EDTA can sometimes help.
-
Sample Concentration: A highly concentrated, viscous sample can lead to broader signals.[3] Try diluting your sample.
-
Chemical Exchange: The N-H proton of the indazole can undergo chemical exchange with residual water or other protic species in the solvent, leading to a broad signal for that specific proton.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Impurities
GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.
Frequently Asked Questions (GC-MS)
Q1: When should I choose GC-MS over HPLC? A: Use GC-MS specifically when you need to test for:
-
Residual Solvents: Impurities from the reaction or purification steps (e.g., tetrahydrofuran, ethyl acetate, toluene).[3]
-
Low Molecular Weight Starting Materials: Volatile precursors that may not be retained well on a reverse-phase HPLC column.
Q2: Is this compound suitable for GC analysis? A: Yes, with caution. Indazole itself is thermally stable enough for GC analysis. However, you must use a relatively non-aggressive temperature ramp and a high-quality, inert column to prevent on-column degradation. A preliminary thermal stability test using a technique like thermogravimetric analysis (TGA) is advisable if you encounter issues.
Method Validation: Ensuring Trust in Your Data
Simply running a sample is not enough; the analytical method itself must be proven to be reliable.[8] Method validation is a documented process that provides evidence that a method is suitable for its intended purpose.[7][9] According to International Council for Harmonisation (ICH) guidelines, key validation parameters for an impurity method include:[10]
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components, such as impurities or degradants.[10]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be accurately and precisely quantified.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
- 1. echemi.com [echemi.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. particle.dk [particle.dk]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. wjarr.com [wjarr.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Bromo-5-fluoro-1H-indazole and Other Indazoles for Researchers and Drug Development Professionals
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. This has led to the development of numerous indazole-containing drugs with applications in oncology, inflammation, and neurodegenerative diseases.[4][5][6] This guide provides an in-depth comparison of the anticipated biological activity of 4-Bromo-5-fluoro-1H-indazole with other well-characterized indazole derivatives, supported by experimental data from related compounds and detailed methodologies for preclinical evaluation.
The Indazole Scaffold: A Hub of Diverse Biological Activity
Indazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[7][8][9] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[7] The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Strategic modifications can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
Unveiling the Potential of this compound: A Structure-Activity Relationship Perspective
While specific biological data for this compound is not extensively available in public literature, we can infer its likely activity profile by examining the structure-activity relationships (SAR) of closely related halogenated indazoles. The introduction of halogen atoms, such as bromine and fluorine, at positions 4 and 5 of the indazole ring is a common strategy in medicinal chemistry to modulate a compound's biological activity.
Halogenation can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. For instance, studies on various indazole series have shown that halogen substituents can significantly impact their kinase inhibitory potency and selectivity.[10] The presence of a bromine atom at the 4-position and a fluorine atom at the 5-position in this compound suggests a potential for this compound to exhibit notable biological effects, particularly in the realms of kinase inhibition and anticancer activity. Research on other bromo-substituted indazoles has highlighted their potential as valuable intermediates in the synthesis of potent bioactive molecules.[11][12]
Comparative Analysis of Biological Activities
To provide a comprehensive comparison, this section will delve into key biological activities where indazole derivatives have shown significant promise. We will present experimental data from representative indazole compounds to contextualize the potential of this compound.
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents, with many exerting their effects through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[13][14]
Supporting Experimental Data:
The following table summarizes the in vitro anti-proliferative activity of various substituted indazoles against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action (if known) | Reference |
| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 | Induction of apoptosis | [13][15] |
| Pazopanib | Various | Varies | Multi-kinase inhibitor | [14] |
| Axitinib | Various | Varies | VEGFR inhibitor | [14] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 | Antiproliferative | [12] |
| Compound 6o (an indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | Apoptosis induction via p53/MDM2 pathway | [16] |
The data clearly indicates that substitutions on the indazole ring are critical for potent anticancer activity. While direct data for this compound is unavailable, its halogenated structure suggests it could be a valuable candidate for screening in anticancer assays.
Kinase Inhibitory Activity
Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[1][17][18] The indazole scaffold can mimic the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases.
Supporting Experimental Data:
The inhibitory activity of various indazole derivatives against different protein kinases is presented below.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 1 (an indazole derivative) | FGFR1 | 100 | [9] |
| Entrectinib (a 3-aminoindazole derivative) | ALK | 12 | [19] |
| Compound 109 (a 1H-indazole derivative) | EGFR T790M | 5.3 | [19] |
| Indazole amide derivative | ERK1/2 | 9.3 - 25.8 | [20] |
| Reverse indazole inhibitor 36 | HPK1 | Potent inhibition | [21][22] |
The diverse kinase targets and potent inhibitory activities of these indazole derivatives highlight the tunability of this scaffold. The electron-withdrawing nature of the bromo and fluoro substituents in this compound could influence its binding affinity and selectivity for specific kinase targets.
Anti-inflammatory Activity
The role of indazoles in modulating inflammatory pathways is another area of significant research interest. Some derivatives have been shown to inhibit key inflammatory mediators.
Supporting Experimental Data:
The anti-inflammatory activity of indazole derivatives has been evaluated in preclinical models, such as the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
| Compound/Derivative | Animal Model | Route of Administration | Dose | % Inhibition of Edema | Reference |
| Indazole | Rat | Intraperitoneal | 50 mg/kg | Significant | [23] |
| 5-Aminoindazole | Rat | Intraperitoneal | 50 mg/kg | Significant | [23] |
| 6-Nitroindazole | Rat | Intraperitoneal | 50 mg/kg | Significant | [23] |
These findings suggest that the indazole scaffold possesses intrinsic anti-inflammatory properties that can be modulated by substitution.
Experimental Protocols for Biological Evaluation
To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of indazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the potency of a compound in inhibiting a specific protein kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well, followed by the diluted test compound or DMSO as a control. Allow for a pre-incubation period of 15-30 minutes at room temperature.[24]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.[24]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Stop the reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent).[8]
-
Signal Generation: Add a detection reagent that converts the ADP generated during the kinase reaction into a luminescent signal.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Workflow Diagram:
Caption: General workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).[26]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.[3][27]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, allowing for the assessment of key apoptosis markers such as cleaved caspases and PARP.[4][5][28][29]
Workflow Diagram:
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of potent and selective Syk kinase inhibitors based on an indazole core [morressier.com]
- 18. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. | BioWorld [bioworld.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. atcc.org [atcc.org]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to 4-Bromo-5-fluoro-1H-indazole: A Comparative Analysis for Drug Discovery
Welcome to an in-depth analysis of 4-bromo-5-fluoro-1H-indazole, a heterocyclic building block of increasing importance in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced advantages conferred by its specific halogenation pattern compared to other indazole derivatives. We will move beyond catalog data to explore the underlying chemical principles, comparative reactivity, and strategic implications for modern drug design.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazole derivatives are a cornerstone of modern pharmacology, recognized as a "privileged scaffold" due to their ability to bind to a wide range of biological targets. Their rigid bicyclic structure provides a well-defined vector for substituent placement, while the two nitrogen atoms offer crucial hydrogen bonding opportunities. This has led to their incorporation into numerous FDA-approved drugs, particularly as kinase inhibitors in oncology, such as Pazopanib and Niraparib.[1] Halogenation of the indazole core is a key strategy employed by medicinal chemists to modulate the molecule's physicochemical and pharmacokinetic properties.
Spotlight on this compound: Synthesis and Unique Profile
This compound (CAS: 1056264-22-2) is a strategically designed building block. The presence of two distinct halogens at adjacent positions on the benzene ring creates a unique electronic and steric environment, offering specific advantages in synthesis and drug design.
Synthetic Strategy: A Plausible Pathway
The causality behind this experimental design is rooted in the directing effects of the substituents and the well-established reliability of the Davis-Beirut or related indazole cyclization reactions. The initial bromination is directed by the activating methyl and fluoro groups. The subsequent cyclization to form the indazole ring is a classic transformation, and the final deprotection step is a standard procedure to yield the free N-H indazole.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Adapted from Analogous Procedures[2])
Step 1: Bromination of 2-Fluoro-3-methylaniline
-
Dissolve 2-fluoro-3-methylaniline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-3-methylaniline.
Step 2: Acetylation
-
Dissolve the product from Step 1 (1.0 eq) in toluene.
-
Add acetic anhydride (1.2 eq) and heat the mixture to 90°C for 30 minutes.
Step 3: Cyclization to form the Indazole Ring
-
To the reaction mixture from Step 2, add isoamyl nitrite (1.5 eq) dropwise while increasing the temperature to 110°C.
-
Maintain the reaction at 110°C for 3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate to dryness.
-
Triturate the residue with methanol and filter to collect the solid 1-acetyl-4-bromo-5-fluoro-1H-indazole.
Step 4: Deprotection
-
Suspend the acetylated indazole (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 12 hours.
-
Add water to the reaction mixture and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product, this compound.
Comparative Analysis: this compound vs. Alternatives
The true value of a building block is understood through comparison. The specific placement of bromine at C4 and fluorine at C5 imparts a unique combination of properties that differentiate it from other halogenated indazoles.
Physicochemical Properties
The table below summarizes key properties of this compound and several common alternatives. This data, compiled from various suppliers and databases, provides a quantitative basis for comparison.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1056264-22-2 | 215.02 | Not widely reported |
| 4-Bromo-1H-indazole | 186407-74-9 | 197.03 | 160-165[3] |
| 5-Fluoro-1H-indazole | 348-26-5 | 136.13 | 119-125[4][5] |
| 6-Bromo-1H-indazole | 79762-54-2 | 197.03 | 180-185[6] |
| 7-Chloro-1H-indazole | 37435-12-4 | 152.58 | 135-137[7] |
Impact on Key Medicinal Chemistry Parameters
The choice of halogen and its position is a deliberate act of molecular engineering. Here we dissect the anticipated effects of the 4-bromo-5-fluoro substitution pattern.
a) Acidity (pKa) and Lipophilicity (LogP):
Fluorine is the most electronegative element and its presence, particularly on the benzene ring, has a profound impact.
-
pKa Modulation: The strong electron-withdrawing nature of the fluorine at C5 is expected to lower the pKa of the N1-H proton compared to its non-fluorinated counterpart, 4-bromo-1H-indazole. This increased acidity can influence solubility and the nature of hydrogen bond interactions with protein targets.
-
Lipophilicity (LogP/LogD): While often counterintuitive, fluorination typically increases lipophilicity. The 4-bromo-5-fluoro pattern likely results in a higher LogP value compared to 5-fluoro-1H-indazole or 4-bromo-1H-indazole alone. This can enhance membrane permeability but must be carefully balanced to avoid poor aqueous solubility.
Caption: Interplay of halogen substituents on key physicochemical properties.
b) Reactivity in Cross-Coupling Reactions:
The primary synthetic utility of this compound lies in its capacity for selective functionalization. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This provides an orthogonal handle for introducing molecular complexity.
-
C4 Position (Bromo): The bromine at the C4 position serves as a reliable site for Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the introduction of aryl, alkynyl, or amino groups. This is a crucial step in building out the core scaffold to explore structure-activity relationships (SAR).
-
C5 Position (Fluoro): The fluorine at C5 is largely unreactive under standard cross-coupling conditions, remaining as a permanent modulator of the electronic properties of the final molecule.
-
Other Positions (C3, C7): The reactivity of other positions on the indazole ring, such as C3 and C7, can also be exploited. However, the C4-bromo provides a more defined and often more reactive site for initial diversification compared to, for example, direct C-H functionalization at C7.[8][9]
Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the C-Br bond for synthetic diversification.
Objective: To couple an arylboronic acid to the C4 position of this compound.
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-5-fluoro-1H-indazole.
c) Metabolic Stability:
A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Blocking Metabolic Hotspots: By replacing a hydrogen at C5 with fluorine, this compound is protected from potential hydroxylation at that position. In a lead optimization campaign, if C5 were identified as a metabolic "soft spot" in a non-fluorinated analogue, this building block would be an excellent choice to block that pathway, potentially increasing the compound's half-life and bioavailability.
Conclusion and Strategic Recommendations
This compound is more than just another halogenated heterocyclic. It is a highly strategic building block that offers a pre-packaged solution to several common challenges in drug discovery:
-
Orthogonal Reactivity: It provides a reactive handle (C-Br) for diversification via cross-coupling while maintaining a metabolically robust and electronically-modulating group (C-F).
-
Metabolic Blocking: The C5-fluoro group can be used to strategically block a known or potential site of metabolism.
-
Fine-Tuning of Physicochemical Properties: The combined electronic effects of the two halogens allow for nuanced control over acidity and lipophilicity, which are critical for optimizing ligand-target interactions and pharmacokinetic profiles.
For research teams engaged in the development of indazole-based therapeutics, this compound should be considered a premier building block, particularly when SAR studies indicate that modulation of the C4/C5 region is desirable or when metabolic instability is a concern with simpler analogues. Its thoughtful design provides a direct and efficient route to novel chemical matter with enhanced drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 4. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]
- 5. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to the Validation of 4-Bromo-5-fluoro-1H-indazole as a Specific Enzyme Inhibitor
For drug discovery and chemical biology researchers, the identification and validation of novel, specific enzyme inhibitors are paramount. This guide provides a comprehensive framework for the systematic evaluation of 4-Bromo-5-fluoro-1H-indazole, a member of the pharmacologically significant indazole family, as a potential specific enzyme inhibitor. While indazole derivatives are known to exhibit a wide range of biological activities, including the inhibition of various enzymes like lactoperoxidase and certain kinases, the specific targets and inhibitory profile of this compound are not yet publicly established.[1][2][3]
This document outlines a robust, multi-step process designed to first identify a putative enzyme target, then rigorously validate the inhibitory activity, and finally, to characterize the specificity of this compound. By following these evidence-based protocols, researchers can build a comprehensive data package to support its potential as a valuable chemical tool or therapeutic lead.
Part 1: Initial Target Identification and Hit Confirmation
The first critical step is to identify a potential enzyme target for this compound. Without prior knowledge, a broad screening approach is recommended.
Workflow for Target Identification
References
comparative analysis of different synthetic routes to 4-Bromo-5-fluoro-1H-indazole
Introduction
4-Bromo-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. Its structure serves as a valuable scaffold for the synthesis of various biologically active molecules, particularly kinase inhibitors and other targeted therapeutics. The precise arrangement of the bromo and fluoro substituents on the indazole core allows for specific molecular interactions and provides handles for further chemical modifications. Given its importance as a key building block, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance.
This guide provides an in-depth comparative analysis of two distinct synthetic pathways to this compound. The methodologies are evaluated based on their chemical principles, experimental feasibility, and overall efficiency. This analysis is intended to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Route 1: Diazotization of a Substituted Aniline
This approach is a classical and often reliable method for the construction of the indazole ring system. The synthesis commences with a commercially available substituted aniline and proceeds through a sequence of bromination, diazotization, cyclization, and deprotection. This route is analogous to a patented procedure for the synthesis of the regioisomeric 5-bromo-4-fluoro-1H-indazole, lending strong support to its viability.[1]
Chemical Rationale and Workflow
The strategic foundation of this route lies in the predictable directing effects of the substituents on the aniline ring, guiding the regioselective introduction of the bromine atom. The subsequent diazotization of the amino group, followed by an intramolecular cyclization, efficiently constructs the pyrazole ring fused to the benzene core. An acetyl protecting group is temporarily installed on the indazole nitrogen to facilitate the cyclization and is later removed under mild basic conditions.
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-4-fluoro-2-methylaniline
-
In a reaction vessel, dissolve 4-fluoro-2-methylaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain 5-bromo-4-fluoro-2-methylaniline.
Self-Validating System: The regioselectivity of the bromination is directed by the activating amino and methyl groups to the position para to the amino group and ortho to the methyl group.
Step 2: Synthesis of 1-Acetyl-4-bromo-5-fluoro-1H-indazole
-
Suspend 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in a mixture of acetic anhydride and toluene.
-
Heat the mixture to approximately 110 °C.
-
Slowly add isoamyl nitrite (1.5 eq) dropwise, maintaining the reaction temperature.
-
Stir the reaction for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by slurrying in a non-polar solvent like hexane or by column chromatography.
Self-Validating System: The diazotization of the aniline followed by in-situ cyclization is a well-established method for indazole formation. The use of acetic anhydride serves as both a solvent and an acetylating agent for the indazole nitrogen.
Step 3: Synthesis of this compound
-
Dissolve the crude 1-acetyl-4-bromo-5-fluoro-1H-indazole (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
Self-Validating System: The hydrolysis of the N-acetyl group is a standard deprotection method that proceeds under mild basic conditions, leaving the indazole core intact.
Route 2: Synthesis via Lithiation and Formylation of a Substituted Toluene
This alternative route employs organometallic chemistry to construct the indazole ring from a substituted toluene precursor. This method, adapted from a patent for the synthesis of a related methyl-indazole derivative[2], offers a different strategic approach, building the carbon skeleton through formylation of a lithiated intermediate.
Chemical Rationale and Workflow
This pathway begins with the ortho-lithiation of a bromo-fluoro-toluene derivative, directed by the bromine atom. The resulting organolithium species is then trapped with an electrophile, N,N-dimethylformamide (DMF), to introduce a formyl group. The aldehyde is then converted to an oxime, which subsequently undergoes a cyclization reaction with hydrazine to form the final indazole product.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylbenzaldehyde
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C.
-
Stir the mixture for 1-2 hours at this temperature.
-
Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by column chromatography.
Self-Validating System: Ortho-lithiation directed by a halogen followed by formylation is a robust method for the introduction of an aldehyde group adjacent to the halogen.
Step 2: Synthesis of 2-Bromo-3-fluoro-5-methylbenzaldehyde oxime
-
Dissolve the aldehyde from the previous step (1.0 eq) in a suitable solvent such as ethanol or ethylene glycol dimethyl ether.
-
Add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 40-60 °C and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and add water.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the oxime.
Self-Validating System: The condensation of an aldehyde with hydroxylamine to form an oxime is a high-yielding and reliable reaction.
Step 3: Synthesis of this compound
-
Dissolve the oxime (1.0 eq) in a solvent such as methanol, ethanol, or dioxane.
-
Add hydrazine hydrate (5-10 eq).
-
Heat the reaction mixture to reflux (80-100 °C) for 4-16 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure to remove excess hydrazine and solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validating System: The reaction of a suitably substituted ortho-halo-benzaldehyde derivative with hydrazine is a known method for the formation of the indazole ring system.[3]
Comparative Analysis
| Feature | Route 1: Diazotization of Substituted Aniline | Route 2: Lithiation and Formylation of Toluene |
| Number of Steps | 3 (from 4-fluoro-2-methylaniline) or 2 (from 5-bromo-4-fluoro-2-methylaniline) | 3 |
| Starting Materials | 4-Fluoro-2-methylaniline or 5-Bromo-4-fluoro-2-methylaniline (commercially available) | 1-Bromo-2-fluoro-4-methylbenzene (requires synthesis or sourcing) |
| Overall Yield | Potentially high, with each step being relatively efficient. | Likely moderate, with potential for lower yields in the lithiation step. |
| Scalability | Generally good, although diazotization reactions can pose safety concerns on a large scale. | Challenging due to the use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents. |
| Reagents & Conditions | Uses common laboratory reagents; avoids cryogenic temperatures. | Requires anhydrous conditions, inert atmosphere, and cryogenic temperatures. LDA is a pyrophoric reagent. |
| Safety & Environmental | Diazonium intermediates can be unstable. Use of acetonitrile and toluene as solvents. | Use of pyrophoric LDA requires careful handling. Ether solvents are highly flammable. |
| Purification | May require column chromatography for intermediates. | Column chromatography is likely necessary for the aldehyde intermediate. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route 1 stands out as the more practical and scalable option for most laboratory and pilot-plant applications. Its reliance on commercially available starting materials, including the key intermediate 5-bromo-4-fluoro-2-methylaniline[4], significantly shortens the synthesis and improves its overall efficiency. The reaction conditions are generally milder and do not require specialized equipment for cryogenic operations. While the handling of diazonium salts requires caution, the procedures are well-established in organic synthesis.
Route 2 , while chemically elegant, presents significant practical challenges, particularly concerning scalability. The requirement for strictly anhydrous conditions and cryogenic temperatures, coupled with the use of the pyrophoric reagent LDA, makes this route more suitable for small-scale academic explorations rather than large-scale production. The availability of the starting substituted toluene may also be a limiting factor.
Therefore, for researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, Route 1 is the recommended approach . Its straightforward nature, good potential yields, and amenability to scale-up make it the superior choice for producing this valuable building block.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 4. ossila.com [ossila.com]
A Comparative Guide to the In Vitro Efficacy of 4-Bromo-5-fluoro-1H-indazole Derivatives
Introduction: The Rise of Halogenated Indazoles in Kinase Inhibition
The indazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] Its unique bicyclic heteroaromatic system offers a versatile template for developing targeted therapies.[2] Among the myriad of possible substitutions, the strategic placement of halogens, such as bromine and fluorine, on the indazole ring has emerged as a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the in vitro efficacy of 4-Bromo-5-fluoro-1H-indazole derivatives, a promising subclass of compounds demonstrating significant potential as kinase inhibitors.
We will explore the critical in vitro assays used to characterize these compounds, from direct enzymatic inhibition to cell-based antiproliferative activity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and logical assessment of this important chemical series.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival.[1][2] Dysregulation of these kinases is a common driver of cancer. The 1H-indazole-3-amine structure, for instance, is recognized as an effective "hinge-binding" fragment that interacts with the ATP-binding pocket of many tyrosine kinases, thereby blocking their downstream signaling.[3]
To conceptualize this mechanism, consider a typical signal transduction pathway mediated by a receptor tyrosine kinase (RTK).
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted 1H-Indazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its versatility for chemical modification allows for the fine-tuning of pharmacological properties, making it a highly attractive starting point for drug discovery campaigns targeting a wide range of diseases, from cancer to inflammatory conditions.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 1H-indazole analogs, with a particular focus on the strategic incorporation of halogen substituents like bromine and fluorine. We will delve into the rationale behind experimental design, compare the performance of various analogs with supporting data, and provide detailed experimental protocols to ensure the reproducibility of key findings.
The 1H-Indazole Core: A Foundation for Potent Biological Activity
The indazole ring system, a bicyclic heteroaromatic structure, offers a unique combination of features that contribute to its success in drug design. It possesses both a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 atom), enabling it to form crucial interactions with biological targets, particularly the hinge region of protein kinases. Furthermore, the aromatic nature of the ring system allows for π-π stacking interactions, further enhancing binding affinity. The various positions on the indazole ring (N1, C3, C4, C5, C6, and C7) are amenable to substitution, providing a rich landscape for SAR exploration.
Decoding the Structure-Activity Relationship: Key Principles and Observations
The biological activity of 1H-indazole analogs is profoundly influenced by the nature and position of substituents on the core scaffold. Extensive research has led to the elucidation of several key SAR principles, particularly in the context of kinase inhibition, a major area for indazole-based drug discovery.[4]
N1-Substitution: Modulating Potency and Selectivity
Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate the potency and selectivity of these compounds. The introduction of small alkyl groups, such as a methyl group, can enhance interactions with the target protein and improve cell permeability. In some cases, larger and more complex substituents at N1 can be tailored to occupy specific pockets within the target's active site, leading to increased affinity and selectivity.
C3-Substitution: A Gateway to Diverse Interactions
The C3 position of the indazole ring often serves as an attachment point for larger substituents that can extend into solvent-exposed regions or engage in additional interactions with the target protein. The nature of the C3-substituent can dramatically impact the compound's overall pharmacological profile. For instance, the introduction of aromatic or heteroaromatic rings at this position can lead to potent inhibitors of various kinases.
The Strategic Role of Halogen Substitutions
Halogen atoms, particularly fluorine and bromine, are frequently incorporated into drug candidates to enhance their properties. The 4-bromo and 5-fluoro substitution pattern on the 1H-indazole core is a noteworthy combination, with each halogen contributing distinct advantages.
-
Fluorine: The small size and high electronegativity of fluorine can lead to several beneficial effects. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The presence of a fluorine atom at the 5-position of the indazole ring has been shown in some cases to improve enzymatic activity and cellular potency of kinase inhibitors.[4]
-
Bromine: The larger bromine atom can serve as a valuable handle for further synthetic modifications through cross-coupling reactions. It can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. Furthermore, the lipophilicity of a molecule can be fine-tuned by the incorporation of bromine.
While specific, comprehensive SAR studies on 4-bromo-5-fluoro-1H-indazole analogs are not extensively reported in the public domain, the foundational principles derived from other halogenated indazoles strongly suggest that this substitution pattern can be highly advantageous for developing potent and selective drug candidates. The 5-bromo-4-fluoro-1H-indazole scaffold is recognized as a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of oncology and neurology, underscoring its importance in medicinal chemistry.[5]
Comparative Performance of Substituted Indazole Analogs
The following table summarizes the in vitro performance of various substituted indazole derivatives against different protein kinases, as reported in the literature. This comparative data serves as a benchmark for understanding the impact of specific substitutions on biological activity.
| Compound ID | Target Kinase | Core Scaffold Modification | Key Substituents | IC50 (nM) | Reference |
| 14a | FGFR1 | Phenyl at C6 | 3-methoxyphenyl | 15 | [4] |
| 14d | FGFR1 | Phenyl at C6 | 3-methoxy-4-fluorophenyl | 5.5 | [4] |
| 27a | FGFR1/FGFR2 | 1H-indazol-3-amine | 6-fluoro | < 4.1 / 2.0 | [4] |
| 46 | GSK-3β | Phenyl at C3 | Methyl on indazole ring | 640 | [4] |
| 50 | GSK-3β | Phenyl at C3 | Methoxy on indazole ring | 350 | [4] |
| C05 | PLK4 | Indazole-based | Complex substitutions | < 0.1 | [6][7] |
Key Insights from the Data:
-
The addition of a fluorine atom to the phenyl ring in compound 14d resulted in a nearly 3-fold increase in potency against FGFR1 compared to its non-fluorinated counterpart 14a .[4]
-
Fluorine substitution at the 6-position of the indazole ring in compound 27a led to potent inhibition of both FGFR1 and FGFR2.[4]
-
The nature of the substituent on the indazole ring can significantly impact activity, as seen in the comparison of methyl-substituted 46 and the more potent methoxy-substituted 50 against GSK-3β.[4]
-
Extensive optimization of substituents on the indazole core can lead to highly potent inhibitors, such as compound C05 with sub-nanomolar activity against PLK4.[6][7]
Experimental Protocols
To ensure the reproducibility of SAR studies, it is crucial to follow well-defined experimental protocols. Below are representative methodologies for key assays used in the evaluation of indazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase enzyme (e.g., FGFR1, PLK4)
-
Substrate peptide
-
ATP
-
Test compounds (indazole analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution to each well of the assay plate.
-
Add 1 µL of the test compound dilution or DMSO (for controls) to the appropriate wells. .
-
Add 2.5 µL of 2X ATP solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This colorimetric assay assesses the effect of test compounds on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (indazole analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing SAR: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for structure-activity relationship (SAR) studies of indazole analogs.
Caption: Mechanism of action for an indazole-based kinase inhibitor.
Conclusion
The 1H-indazole scaffold continues to be a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. A thorough understanding of the structure-activity relationships of substituted indazoles is paramount for the successful design of potent and selective drug candidates. The strategic incorporation of substituents, including halogens like bromine and fluorine, allows for the fine-tuning of a compound's pharmacological profile. By combining rational design, robust biological evaluation, and iterative optimization, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Inhibitory Effects of Halogenated Indazoles: An Analog-Based Analysis
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interactions between small molecule inhibitors and their kinase targets is paramount. This guide provides a comparative analysis of the inhibitory effects of bromo- and fluoro-substituted indazole derivatives on various protein kinases. While specific inhibitory data for 4-Bromo-5-fluoro-1H-indazole is not extensively available in the public domain, this guide leverages data from closely related structural analogs to provide valuable insights into the structure-activity relationships (SAR) of this important chemical scaffold. The indazole core is a well-established pharmacophore in the development of kinase inhibitors, and the introduction of halogen atoms can significantly modulate potency and selectivity.[1][2]
Comparative Inhibitory Potency of Halogenated Indazole Analogs
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for a selection of bromo- and fluoro-substituted indazole derivatives against several key protein kinases implicated in cancer and other diseases. This comparative data serves as a valuable benchmark for understanding the potential efficacy of this class of compounds.
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [3] |
| Derivative W12 | VEGFR-2 | < 5 | [3] |
| Derivative W17 | VEGFR-2 | < 5 | [3] |
| Derivative W19 | VEGFR-2 | < 5 | [3] |
| Derivative W20 | VEGFR-2 | < 5 | [3] |
| Derivative W2 | VEGFR-2 | < 10 | [3] |
| Derivative W23 | VEGFR-2 | < 10 | [3] |
| Other Indazole-Based Inhibitors | |||
| Compound C05 (Indazole-based) | PLK4 | < 0.1 | [4][5] |
| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.1 | [4] |
| Lead Compound 28t (Indazole-based) | PLK4 | 74 | [4][5] |
| 1H-Indazol-3-amine Derivatives | |||
| Compound 27a (6-fluoro substitution) | FGFR1 | < 4.1 | [1] |
| Compound 27a (6-fluoro substitution) | FGFR2 | 2.0 | [1] |
| Reference Kinase Inhibitors | |||
| Axitinib | VEGFR-2 | 0.2 | [3] |
| Pazopanib | VEGFR-2 | 30 | [3] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary between studies.[3]
Understanding the Mechanism: How Indazoles Inhibit Kinases
Indazole-based compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The indazole core itself often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The substituents on the indazole ring, such as the bromo and fluoro groups, project into specific sub-pockets of the ATP-binding site. The nature and position of these substituents are critical for determining both the potency and selectivity of the inhibitor. For instance, the presence of a fluorine atom can enhance binding affinity through favorable hydrophobic interactions.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
To quantitatively assess the inhibitory potential of compounds like this compound and its analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol outlines a common luminescent-based assay to determine IC50 values.
Principle: This assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase activity is inversely proportional to the luminescent signal, as active kinases will consume ATP.
Materials:
-
Kinase of interest (e.g., VEGFR-2, PLK4, FGFR1)
-
Substrate peptide specific to the kinase
-
ATP
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 50 nL of the serially diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
Add 5 µL of the kinase/substrate mixture to each well of the assay plate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Detection:
-
Add 5 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-5-fluoro-1H-indazole: A Predictive and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the indazole scaffold has emerged as a privileged structure. Its unique chemical properties allow for critical interactions within the ATP-binding pocket of a wide array of kinases. However, this versatility also presents a significant challenge: the potential for off-target binding and cross-reactivity, which can lead to unforeseen side effects or polypharmacology. This guide provides a comprehensive analysis of the anticipated cross-reactivity profile of 4-Bromo-5-fluoro-1H-indazole, a halogenated indazole derivative.
Given the limited direct experimental data on this specific compound, this document serves as both a predictive analysis based on established structure-activity relationships (SAR) of the indazole core and a practical guide with detailed experimental protocols for its empirical validation. We will explore the likely kinase family targets, the influence of the bromo and fluoro substituents, and provide a framework for a rigorous assessment of its selectivity.
The Indazole Scaffold: A Double-Edged Sword in Kinase Inhibition
The 1H-indazole core is a cornerstone in the design of numerous kinase inhibitors.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be readily functionalized to achieve high-potency inhibition. Several FDA-approved drugs, such as axitinib and pazopanib, feature this core structure and have demonstrated significant clinical efficacy.[2][3]
The ATP-binding site of kinases is highly conserved across the kinome, making the design of truly specific inhibitors a formidable challenge.[3] The indazole scaffold, while a potent pharmacophore, is not immune to this issue. The specific substitution patterns on the indazole ring are the primary determinants of a compound's selectivity profile.[1][2]
Predictive Cross-Reactivity Profile of this compound
Based on the known properties of the indazole scaffold and the electronic effects of its halogen substituents, we can construct a predictive cross-reactivity profile for this compound.
Likely Target Families:
-
Tyrosine Kinases: The indazole core is a common feature in inhibitors of both receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. It is plausible that this compound will exhibit activity against members of families such as:
-
Serine/Threonine Kinases: While often associated with tyrosine kinase inhibition, indazole derivatives have also shown activity against serine/threonine kinases.[2] Potential off-targets could include:
-
Aurora Kinases
-
Cyclin-Dependent Kinases (CDKs)
-
MAPK pathway kinases (e.g., ERK1/2)[5]
-
Influence of Halogen Substituents:
The bromine and fluorine atoms at the 4 and 5 positions, respectively, are expected to significantly influence the binding affinity and selectivity of the molecule.
-
Electron-Withdrawing Effects: Both bromine and fluorine are electron-withdrawing groups. This can modulate the pKa of the indazole nitrogen, potentially altering its hydrogen bonding capabilities within the kinase hinge region.
-
Steric and Lipophilic Contributions: The bromine atom introduces steric bulk, which could either enhance selectivity by preventing binding to kinases with smaller ATP pockets or introduce new, unintended interactions. The fluorine atom can enhance binding affinity through favorable interactions with specific residues and improve metabolic stability. The presence of these halogens may also reduce lipophilicity compared to unsubstituted analogs, potentially improving selectivity.[2]
A Framework for Empirical Cross-Reactivity Profiling
To move from a predictive to an evidence-based understanding of this compound's cross-reactivity, a multi-tiered experimental approach is essential. The following protocols outline a robust strategy for comprehensive selectivity profiling.
Tier 1: Broad Kinome Screening
The initial step is to perform a high-throughput screen against a large panel of kinases to identify potential on- and off-targets.[3][6]
Experimental Protocol: In Vitro Kinome Scan
This protocol outlines a typical workflow for a competitive binding assay, a common format for large-scale kinase profiling.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve a range of concentrations for IC50 determination. A common starting point for a single-point screen is 1 µM.
-
-
Assay Plate Preparation:
-
Add the diluted compound or vehicle (DMSO) to the wells of a multi-well assay plate.
-
-
Kinase Reaction:
-
Add a pre-mixed solution containing the kinase, a proprietary ligand, and the necessary buffer components to each well.
-
Incubate the plate to allow the compound to compete with the ligand for binding to the kinase.
-
-
Detection:
-
Quantify the amount of proprietary ligand bound to the kinase using a suitable detection method (e.g., fluorescence polarization, quantitative PCR).
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration relative to the DMSO control.
-
For kinases showing significant inhibition (e.g., >70%), perform follow-up dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
-
Visualization of the Kinome Profiling Workflow:
Caption: General workflow for in vitro kinase cross-reactivity profiling.
Tier 2: Cellular Target Engagement
Biochemical assays, while informative, do not always translate directly to a cellular context. Cellular target engagement assays confirm that the compound can bind to its putative targets in a more physiologically relevant environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the soluble proteins.
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Tier 3: Functional Cellular Assays
The final step is to assess the functional consequences of target inhibition in a cellular setting.
Experimental Protocol: Phosphorylation Assay
This protocol measures the inhibition of a specific kinase's activity by quantifying the phosphorylation of its downstream substrate.
-
Cell Culture and Treatment:
-
Culture cells and treat with a dose-response of this compound.
-
-
Stimulation (if necessary):
-
Stimulate the cells with a growth factor or other agonist to activate the signaling pathway of interest.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Detection of Phosphorylation:
-
Use an ELISA or Western blot with a phospho-specific antibody to detect the phosphorylation of the kinase's substrate.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the compound concentration to determine the IC50 for functional inhibition.
-
Comparative Analysis with Known Indazole-Based Inhibitors
To provide context for the potential cross-reactivity of this compound, the table below summarizes the selectivity profiles of two well-characterized indazole-containing drugs.
| Compound | Primary Target(s) | Key Off-Targets (at higher concentrations) | Selectivity Profile |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | PDGFR, c-KIT, PLK4[3] | Highly selective for VEGFRs |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | c-Fms, Itk, Lck, RAF-1, B-RAF[3] | Multi-targeted inhibitor |
This data is illustrative and compiled from publicly available sources. The specific off-targets and their potency can vary depending on the assay conditions.
This comparative data highlights the spectrum of selectivity among indazole-based inhibitors. While some, like Axitinib, are highly selective, others, like Pazopanib, are intentionally multi-targeted. The cross-reactivity profile of this compound will likely fall somewhere along this spectrum, and its ultimate therapeutic utility will depend on this profile.
Conclusion
While the precise cross-reactivity profile of this compound remains to be experimentally determined, a predictive analysis based on the established pharmacology of the indazole scaffold provides a valuable starting point for its investigation. The halogenated nature of this compound suggests a potentially unique selectivity profile that warrants a thorough and systematic evaluation.
The experimental framework outlined in this guide, encompassing broad kinome screening, cellular target engagement assays, and functional cellular assays, represents a robust and self-validating approach to characterizing the selectivity of this and other novel kinase inhibitors. By following these methodologies, researchers can gain a comprehensive understanding of a compound's on- and off-target activities, which is critical for advancing the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 4-Bromo-5-fluoro-1H-indazole against published methods
Introduction: The Significance of 4-Bromo-5-fluoro-1H-indazole in Modern Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its rigid bicyclic structure, decorated with strategically placed halogen atoms, offers a valuable scaffold for the development of potent and selective therapeutic agents. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] Consequently, this compound and its derivatives are integral to the synthesis of small molecule inhibitors targeting various enzymes and pathways implicated in oncology, neurodegenerative disorders, and inflammatory diseases.[2]
Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of published synthetic methodologies, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative analysis of key performance indicators to empower chemists to select the optimal route for their specific research and development needs.
Methodology 1: Multi-step Synthesis from Substituted Anilines
A prevalent strategy for constructing the indazole core involves the cyclization of appropriately substituted anilines. A notable example is the three-step synthesis of the isomeric 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, as detailed in Chinese patent CN110452177A.[4] This approach, while targeting a constitutional isomer, provides a valuable framework for the synthesis of this compound. The general logic of this pathway involves electrophilic bromination, diazotization and cyclization, followed by a deprotection step.
Reaction Causality and Mechanistic Insights
The core of this synthetic route lies in the transformation of an ortho-substituted aniline into the bicyclic indazole system. The initial bromination step directs the bromine atom to the desired position on the aromatic ring, guided by the directing effects of the existing substituents. The subsequent ring-closure is a classic indazole synthesis reaction. The final deprotection step is necessary if a protecting group is used on the indazole nitrogen to facilitate the cyclization or improve solubility.
Experimental Protocol: A Representative Synthesis of Bromo-Fluoro-Indazole
The following protocol is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and illustrates the key transformations.[4]
Step 1: Bromination of the Aniline Precursor
-
Dissolve the starting aniline (e.g., 3-fluoro-2-methylaniline) in a suitable solvent like acetonitrile.
-
Cool the reaction mixture to a temperature between -10°C and 10°C.
-
Slowly add N-bromosuccinimide (NBS) to the solution. The molar ratio of aniline to NBS is typically 1:1 to 1:1.3.
-
After the reaction is complete (monitored by TLC), add a solution of sodium bisulfite to quench any remaining bromine.
Step 2: Ring Closure to Form the Indazole Core
-
Dissolve the brominated aniline intermediate in a high-boiling solvent such as toluene.
-
Heat the solution to a temperature between 80°C and 130°C.
-
Add an acid, for example, acetic acid, followed by the dropwise addition of a diazotizing agent like isoamyl nitrite.
-
Maintain the reaction at an elevated temperature for 3-4 hours until completion.
-
Upon cooling, the protected indazole product can be isolated.
Step 3: Deprotection to Yield the Final Product
-
Suspend the protected indazole in a mixture of methanol and water.
-
Add an inorganic base, such as potassium carbonate or sodium hydroxide, and stir the mixture at room temperature for 12-14 hours.
-
After the reaction is complete, the final this compound product can be isolated by filtration and purified.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via aniline cyclization.
Methodology 2: Reductive Cyclization of Nitroaromatics
An alternative and powerful approach involves the reductive cyclization of a suitably substituted nitrobenzene derivative. A detailed procedure for the synthesis of the related 4-bromo-6-fluoro-1H-indazole from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene is available and provides a solid foundation for this strategy.[5] This method is particularly attractive as it often proceeds with high efficiency and can be adapted for large-scale production.
Reaction Causality and Mechanistic Insights
This synthetic route hinges on the initial formation of an enamine intermediate from the nitro-substituted aromatic compound. This is typically achieved by reacting the starting material with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent key step is the reductive cyclization of the nitro group. A reducing agent, such as hydrazine in the presence of a catalyst like Raney nickel, reduces the nitro group to an amino group, which then undergoes an intramolecular cyclization to form the indazole ring system.
Experimental Protocol: A Representative Synthesis via Reductive Cyclization
The following protocol is based on the synthesis of 4-bromo-6-fluoro-1H-indazole.[5]
Step 1: Formation of the Enamine Intermediate
-
Dissolve the starting material (e.g., 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene) in a solvent such as dioxane.
-
Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.
-
Heat the reaction mixture to 100°C.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Mix the crude enamine intermediate with a catalyst, such as Raney nickel, in a solvent system like a 1:1 mixture of methanol and tetrahydrofuran (THF).
-
Cool the mixture to 0°C and slowly add hydrazine monohydrate.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with a suitable solvent like ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
-
The final product can be purified by standard techniques such as column chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via reductive cyclization.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key parameters of the discussed synthetic methodologies are summarized below. The data for the aniline cyclization route is based on the synthesis of the 5-bromo-4-fluoro isomer and serves as a close approximation.
| Parameter | Methodology 1: Aniline Cyclization | Methodology 2: Reductive Cyclization |
| Starting Material | Substituted Aniline | Substituted Nitrobenzene |
| Number of Steps | 3 | 2 |
| Key Reagents | NBS, Isoamyl nitrite, Base | DMF-DMA, Hydrazine, Raney Ni |
| Reaction Conditions | Low to high temperatures | Elevated temperatures for enamine formation, mild conditions for cyclization |
| Overall Yield | Moderate to high (reported up to 81% for the final step)[4] | Moderate (reported 37% over two steps)[5] |
| Scalability | Potentially scalable, though multiple steps can be a drawback | Generally considered scalable |
| Safety Considerations | Use of potentially hazardous reagents like NBS and isoamyl nitrite | Use of flammable solvents and pyrophoric Raney nickel, as well as toxic hydrazine |
| Purification | Standard chromatographic or recrystallization methods | Filtration to remove catalyst followed by standard purification |
Conclusion and Future Outlook
Both the multi-step aniline cyclization and the reductive cyclization of nitroaromatics represent viable and effective strategies for the synthesis of this compound and its isomers. The choice between these methods will ultimately depend on the specific requirements of the research program, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities to handle the associated reagents and reaction conditions safely.
The aniline cyclization route offers a potentially higher overall yield and may be more amenable to the synthesis of a wider range of substituted indazoles. However, the multi-step nature of this approach can be a disadvantage for large-scale production. Conversely, the reductive cyclization method is more concise, involving fewer steps, but the reported yield is lower and it requires the use of hazardous materials like Raney nickel and hydrazine.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for indazole synthesis, potentially leveraging transition-metal-catalyzed C-H activation or novel cycloaddition strategies to streamline the construction of this important heterocyclic scaffold.[6][7][8]
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. 5-Bromo-4-fluoro-1H-indazole [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Bromo-5-fluoro-1H-indazole
For the diligent researcher, the journey of discovery with a compound like 4-Bromo-5-fluoro-1H-indazole extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory compliance for handling halogenated organic compounds.
Hazard Profile and Core Safety Principles
Before initiating any disposal-related activities, it is paramount to internalize the hazard profile of this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". These classifications necessitate stringent adherence to safety protocols to mitigate exposure risks during handling and disposal. The core principle is to prevent any contact with the compound and to contain it securely from generation to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The mandatory PPE for handling this compound, especially during disposal procedures where the risk of exposure can be higher, includes:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact.[1][2] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles causing eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Prevents inhalation of dust or vapors that can cause respiratory irritation.[1][2] |
Always ensure that PPE is in good condition and worn correctly before handling any waste materials.
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory practice. Due to its chemical structure, this compound falls into a specific waste category.
Key Segregation Protocol:
-
Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of bromine and fluorine atoms. It MUST be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[4] Doing so can complicate the disposal process and increase costs. Also, keep it separate from acidic or alkaline waste streams.[5]
The following diagram illustrates the decision-making process for waste segregation:
Step-by-Step Disposal Procedure for this compound
This protocol details the process from the point of waste generation to its readiness for collection by your institution's Environmental Health and Safety (EHS) department.
Step 1: Container Selection and Labeling
-
Obtain a Proper Container: Request a designated hazardous waste container from your institution's EHS department. This will typically be a clearly marked carboy or bottle compatible with halogenated organic compounds.[3]
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][6] The label must include:
Step 2: Waste Accumulation
-
Solid Waste: If the waste is in solid form, carefully transfer it into the labeled waste container using a dedicated spatula or scoop.
-
Solutions: If the compound is in a solvent, transfer the solution into the designated liquid waste container.
-
Keep Container Closed: Always keep the waste container securely capped when not in use to prevent the release of vapors.[5][6]
-
Secondary Containment: Store the waste container in a designated and properly segregated satellite accumulation area, within secondary containment to prevent spills.[5]
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal or reuse.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent, such as acetone or another water-soluble solvent.[6][8][9]
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and MUST be collected and added to your "Halogenated Organic Waste" container.[6][9] Do not dispose of the rinsate down the drain.
-
Final Water Rinse: After the solvent rinse, perform a final rinse with water. This water can typically be disposed of down the drain, but confirm with your local EHS guidelines.[9]
-
Deface Label and Mark as Empty: Completely remove or deface the original product label and mark the container as "EMPTY" or "MT".[9]
-
Disposal of Decontaminated Container: The decontaminated container can now be disposed of as regular trash or recycled according to your institution's policies.[9]
The workflow for decontaminating empty containers is as follows:
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For minor spills, if you are trained and it is safe to do so:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Wash the area with soap and water.[11]
-
Step 5: Final Disposal
-
Do Not Overfill: Ensure the waste container is not filled beyond 90% capacity to prevent spills and allow for expansion.
-
Request Pickup: Once the container is full, or if you are discontinuing work with the compound, arrange for a waste pickup with your institution's EHS department.[2]
-
Documentation: Maintain a log of the waste generated, including the chemical name and approximate quantity.
Regulatory Framework
The disposal of hazardous waste is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the Environmental Protection Agency (EPA).[12][13] Your institution's EHS department will have specific protocols that are compliant with these regulations. Always adhere to your local guidelines.
By following these procedures, you contribute to a culture of safety and environmental responsibility in your laboratory. The careful management of chemical waste is as integral to the scientific process as the discoveries it enables.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Bromo-5-fluoro-1H-indazole
Welcome to a comprehensive guide on the safe handling of 4-Bromo-5-fluoro-1H-indazole (CAS No: 1056264-22-2). As a key building block in medicinal chemistry and drug discovery, the integrity of your research and the safety of your team are paramount. This document moves beyond a simple checklist, providing a procedural and logistical framework grounded in established safety protocols. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring both experimental success and a secure laboratory environment.
Hazard Assessment: Understanding the Compound
Before any handling protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a solid substance that presents several hazards that dictate our handling procedures.
Based on available safety data for this compound and structurally similar indazoles, the primary hazards are:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The signal word associated with this level of hazard is "Warning".[1] These classifications are the primary drivers for the engineering controls and personal protective equipment (PPE) detailed below. The physical form, a solid, means we must be particularly vigilant about preventing dust formation and inhalation.
First Line of Defense: Engineering Controls
Personal protective equipment is the last line of defense. The primary method for minimizing exposure should always be robust engineering controls.
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow is critical to containing any fine dust particles and preventing them from entering the laboratory atmosphere, thereby minimizing the risk of respiratory tract irritation.[1] Before starting work, verify that the fume hood's certification is current and its airflow is functioning correctly.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended .[2] These materials provide adequate protection against incidental contact. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin. |
| Eyes | Safety glasses with side shields or goggles | Mandatory to protect against splashes and airborne particles .[2] Standard prescription glasses are not a substitute for safety glasses. |
| Face | Face shield (in addition to goggles) | To be used when a significant risk of splashing exists , such as during the handling of large quantities or when making solutions.[2] |
| Body | Laboratory coat | A standard, buttoned lab coat is required to protect against skin contact from spills and contamination of personal clothing.[2] |
| Respiratory | NIOSH-approved respirator | Required if handling the powder outside of a certified chemical fume hood or if there is a risk of significant dust generation.[2][3] The specific type of respirator cartridge should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department. |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, methodical workflow is essential for safety and reproducibility. The following diagram and procedural steps outline the complete process for handling this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation and Engineering Controls :
-
Confirm that a certified chemical fume hood is operational.[2]
-
Ensure an eye-wash station and safety shower are accessible.[3]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the sash.
-
Before starting, verify that all required PPE is available and in good condition.[2]
-
-
Handling the Compound :
-
Wear all PPE as detailed in the table above.[1]
-
When transferring the solid material, use appropriate tools like spatulas and avoid generating dust.[3] Do not scrape or apply excessive force.
-
Keep the container with the solid compound sealed whenever not in use.[3]
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling and Cleanup :
-
Once the handling task is complete, decontaminate any equipment used.
-
Wipe down the work surface within the fume hood.
-
Securely seal the primary container of this compound.
-
Remove PPE carefully, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Response and Disposal
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.[2]
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material, avoiding any actions that could generate dust.[3]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal.[3]
First Aid Measures:
-
Eye Contact : Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention without delay.[1][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[4]
-
Inhalation : Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][4]
-
Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]
Disposal Plan: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in sealed, properly labeled containers.[1]
-
Disposal must be carried out in accordance with your institution's policies and local, state, and federal regulations. Consult your EHS department or the State Land Waste Management Authority for specific guidance.[3] Do not dispose of this chemical down the drain.
By integrating these safety protocols into your standard operating procedures, you ensure a secure environment for groundbreaking research. Always prioritize safety through careful planning and diligent execution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
